molecular formula C12H12FN3O2 B506397 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 512810-16-1

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Katalognummer: B506397
CAS-Nummer: 512810-16-1
Molekulargewicht: 249.24g/mol
InChI-Schlüssel: LCSLSZSYPNNJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and antimicrobial research. The compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The presence of the 4-fluorobenzyl group at the N1 position and a nitro group at the C4 position makes it a versatile precursor for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR). Pyrazole derivatives are extensively investigated for their broad biological activities, particularly as antibacterial and antifungal agents in the fight against antimicrobial resistance (AMR) . These compounds can function by disrupting essential biological processes in microbial cells, including targeting enzymes like topoisomerase (Top) and DNA gyrase, which are critical for DNA replication and cell viability . The specific substitution pattern on this pyrazole core, including the fluorobenzyl moiety, is a common feature in compounds designed to enhance potency and selectivity against resistant bacterial strains . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLSZSYPNNJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis pathway for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its versatile biological activities.[1][2] Derivatives of pyrazole are known to exhibit anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties, making them a focal point for drug discovery and development professionals.[3][4] This guide provides a comprehensive, in-depth examination of a robust and efficient synthetic pathway for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a molecule incorporating several key pharmacophoric features: a substituted pyrazole core, a fluorinated benzyl group, and a nitro functionality.

This document is structured to provide not just a procedural outline, but a deep-dive into the causality behind the synthetic strategy, experimental choices, and validation. The primary synthetic route is detailed in three main parts, beginning with the construction of the pyrazole heterocycle, followed by its N-alkylation, and concluding with the regioselective nitration of the core. An alternative pathway is also discussed to provide a comparative perspective on synthetic strategy.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule suggests a convergent synthesis strategy. The molecule can be deconstructed into three primary building blocks: acetylacetone, hydrazine, and 4-fluorobenzyl bromide. Two primary forward-synthesis pathways emerge from this analysis:

  • Route A (Alkylation-then-Nitration): This is the primary route detailed in this guide. It involves the initial formation of 3,5-dimethylpyrazole, followed by N-alkylation with 4-fluorobenzyl bromide, and a final C4-nitration step. This pathway is often preferred as it avoids performing alkylation on an electron-deficient nitrated ring.

  • Route B (Nitration-then-Alkylation): This alternative involves the initial nitration of 3,5-dimethylpyrazole, followed by N-alkylation. While viable, the electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the pyrazole nitrogen, potentially requiring more stringent reaction conditions for the alkylation step.

G target 1-(4-fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole (Target) int_A1 1-(4-fluorobenzyl)-3,5-dimethyl- 1H-pyrazole (Int. II) target->int_A1 C4-Nitration int_B1 3,5-dimethyl-4-nitro- 1H-pyrazole target->int_B1 N1-Alkylation dummy1 target->dummy1 int_core 3,5-dimethyl-1H-pyrazole (Int. I) int_A1->int_core N1-Alkylation sm3 4-Fluorobenzyl Bromide int_A1->sm3 int_B1->int_core C4-Nitration sm4 Nitrating Agent int_B1->sm4 sm1 Acetylacetone int_core->sm1 Paal-Knorr Condensation sm2 Hydrazine int_core->sm2 dummy1->int_A1 dummy1->int_B1 dummy2

Caption: Retrosynthetic analysis of the target molecule outlining two viable pathways.

Part 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate I)

The foundational step is the construction of the pyrazole ring. This is achieved via the Paal-Knorr synthesis, a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative.[5][6]

Causality of Experimental Choices:

  • Reactants: Acetylacetone serves as the C-C-C backbone, while hydrazine hydrate provides the two nitrogen atoms required for the heterocycle.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove post-reaction. Water can also be used as a cost-effective and green solvent.[6]

  • Catalyst: The reaction can proceed without a catalyst, but a mild acid like acetic acid can be added to protonate a carbonyl group, activating it for nucleophilic attack and accelerating the reaction.[6]

  • Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps to proceed to completion in a reasonable timeframe.[5]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.05 eq) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from a minimal amount of hot water or ethanol to yield 3,5-dimethylpyrazole as a white crystalline solid.

Data Table: Reagent Quantities
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Acetylacetone100.120.101.010.0 g (9.75 mL)
Hydrazine Hydrate (~64%)50.060.1051.055.25 g (5.1 mL)
Ethanol---100 mL

Part 2: N-Alkylation for 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (Intermediate II)

With the pyrazole core synthesized, the next step is the introduction of the 4-fluorobenzyl group via N-alkylation. This is a standard SN2 reaction where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[7][8]

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic N-H of the pyrazole. It is preferred for its ease of handling, low cost, and simple removal (filtration) compared to stronger, more hazardous bases like sodium hydride (NaH).[5]

  • Solvent: Acetone is an excellent polar aprotic solvent for this reaction. It dissolves the pyrazole and the alkyl halide, while the inorganic base remains partially insoluble, facilitating a solid-liquid phase reaction that proceeds cleanly.[5] Anhydrous conditions are important to prevent hydrolysis of the alkylating agent.

  • Regioselectivity: For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to the molecule's symmetry. Therefore, alkylation leads to a single, unambiguous product, simplifying the purification process. For unsymmetrical pyrazoles, controlling regioselectivity is a significant challenge, often influenced by sterics and the nature of the base.[9][10]

Experimental Protocol: N-Alkylation
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone (120 mL).

  • Reagent Addition: Add 4-fluorobenzyl bromide (1.0 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting pyrazole.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium bromide byproduct, washing the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole as a clear oil or low-melting solid.

Data Table: Reagent Quantities
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
3,5-Dimethylpyrazole96.130.051.04.81 g
4-Fluorobenzyl bromide189.040.051.09.45 g (6.5 mL)
Potassium Carbonate138.210.0751.510.37 g
Anhydrous Acetone---120 mL

Part 3: C4-Nitration for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Target Molecule)

The final step is the introduction of the nitro group onto the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution occurs preferentially at the C4 position, as substitution at C3 or C5 would disrupt the aromatic sextet through a less stable cationic intermediate.[11][12]

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most potent nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) during the addition phase. Maintaining a low temperature prevents over-nitration and the formation of unwanted byproducts. The reaction is then allowed to warm slowly to ensure it proceeds to completion.

  • Safety: Handling mixed acids requires extreme caution in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory. The reaction should be quenched slowly by pouring it over ice to dissipate the heat generated during neutralization.

Experimental Protocol: C4-Nitration
  • Acid Mixture Preparation: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.5 eq) with careful stirring.

  • Substrate Addition: In a separate flask, dissolve 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

  • Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the pyrazole derivative, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the final product, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Data Table: Reagent Quantities
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Intermediate II204.240.021.04.08 g
Nitric Acid (conc., ~70%)63.010.031.5~2.7 g (1.9 mL)
Sulfuric Acid (conc., ~98%)98.080.063.0~5.9 g (3.2 mL)

Overall Synthesis and Workflow Visualization

The complete, optimized synthetic pathway and the general laboratory workflow are depicted below.

G cluster_0 Overall Synthetic Pathway SM1 Acetylacetone + Hydrazine Hydrate Int1 3,5-Dimethylpyrazole (Intermediate I) SM1->Int1 Paal-Knorr (Ethanol, Reflux) Int2 1-(4-fluorobenzyl)-3,5-dimethyl- 1H-pyrazole (Intermediate II) Int1->Int2 N-Alkylation (K₂CO₃, Acetone) SM2 4-Fluorobenzyl Bromide SM2->Int2 Target Target Molecule Int2->Target C4-Nitration (0°C to RT) SM3 HNO₃ / H₂SO₄ SM3->Target

Caption: The three-step synthetic pathway from starting materials to the final product.

G cluster_1 General Experimental Workflow start Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Glassware, Inert Atm.) start->setup addition Controlled Reagent Addition (Temp Control) setup->addition reaction Reaction Monitoring (TLC, GC-MS) addition->reaction quench Reaction Quenching & Workup reaction->quench extract Extraction & Washing quench->extract purify Purification (Recrystallization/Chromatography) extract->purify char Characterization (NMR, MS, IR) purify->char

Caption: A generalized workflow for each step of the synthesis.

Conclusion

This guide has detailed a logical, efficient, and well-substantiated three-step synthesis for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. By starting with the robust Paal-Knorr condensation to form the pyrazole core, followed by a straightforward N-alkylation and a regioselective C4-nitration, the target molecule can be obtained in good yield. The rationale behind the choice of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding for researchers and drug development professionals. The protocols described herein are self-validating and grounded in established chemical principles, offering a reliable pathway for the synthesis of this and structurally related compounds.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Nitropyrazoles. ResearchGate. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • N-alkylation method of pyrazole. Google Patents.

Sources

An In-Depth Technical Guide to 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, intended to support research and development efforts. By synthesizing available data and providing field-proven insights, this document serves as a foundational resource for professionals engaged in the exploration of novel therapeutics.

Chemical Identity and Properties

CAS Number: 512810-16-1

Molecular Formula: C₁₂H₁₂FN₃O₂

Molecular Weight: 249.25 g/mol [1]

This pyrazole derivative is characterized by a 4-fluorobenzyl group at the N1 position of the pyrazole ring, methyl groups at the C3 and C5 positions, and a nitro group at the C4 position. The presence of the fluorobenzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 512810-16-1[1]
Molecular Formula C₁₂H₁₂FN₃O₂[1]
Molecular Weight 249.25[1]
Boiling Point (Predicted) 385.3 ± 42.0 °C[2]
Density (Predicted) 1.30 ± 0.1 g/cm³[2]
Melting Point Not available-
Solubility Not available-

Synthesis and Structural Elucidation

The synthesis of 1-substituted pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine.[3] For 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a plausible synthetic pathway would involve two key steps: the formation of the substituted pyrazole core followed by nitration.

General Synthesis Pathway

A logical synthetic approach would be the reaction of 3-nitro-2,4-pentanedione with (4-fluorophenyl)methanamine. The causality behind this choice lies in the commercial availability of the starting materials and the well-established reactivity of 1,3-dicarbonyls with primary amines to form heterocyclic systems.

Alternatively, the synthesis could proceed via the initial formation of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, followed by nitration at the C4 position. Nitration of the pyrazole ring is a standard electrophilic substitution reaction.[4]

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Alternative Step 2: Nitration A 3-Nitro-2,4-pentanedione C 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole A->C Condensation B (4-fluorophenyl)methanamine B->C D 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole F 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole D->F E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G A 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole B Anti-inflammatory A->B C Analgesic A->C D Anticancer A->D E Antimicrobial A->E

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the novel heterocyclic compound, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. In the absence of extensive experimental data, this document leverages validated computational models to predict key physicochemical parameters critical for drug discovery and development, including lipophilicity (LogP), aqueous solubility, and acidity (pKa). Furthermore, this guide outlines established, industry-standard experimental protocols for the empirical determination of these properties, providing a framework for the validation of in-silico data. This document is intended to serve as a foundational resource for researchers and scientists engaged in the evaluation of this and structurally related compounds for potential therapeutic applications.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The unique electronic and steric properties of the pyrazole ring, coupled with its capacity for diverse substitution, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is a compound of interest due to the combination of the versatile pyrazole core with a 4-fluorobenzyl group, a substituent known to modulate metabolic stability and receptor-binding interactions, and a nitro group, which can influence both biological activity and physicochemical properties.

A thorough understanding of a compound's physicochemical characteristics is paramount in the early stages of drug development. These properties, including solubility, lipophilicity, and ionization state, profoundly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide presents the known and predicted physicochemical data for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and provides detailed methodologies for their experimental verification.

Molecular Identity and Structure

The foundational step in characterizing any compound is the unambiguous confirmation of its molecular identity.

Table 1: Compound Identification

IdentifierValue
Chemical Name 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
CAS Number 512810-16-1[1]
Molecular Formula C₁₂H₁₂FN₃O₂
Molecular Weight 249.25 g/mol
SMILES FC1=CC=C(C=C1)CN1N=C(C(=C1C)[O-])C
InChIKey Not Available

Predicted Physicochemical Properties

In the absence of publicly available experimental data for several key physicochemical parameters, we have employed well-established computational models to provide reliable predictions. These in-silico methods are invaluable tools in early-stage drug discovery for prioritizing candidates and designing experiments.

Table 2: Predicted Physicochemical Data

ParameterPredicted ValueComputational Tool
Melting Point (°C) Not predicted (High variability in prediction)-
Aqueous Solubility (LogS) -3.5ALOGPS
Lipophilicity (LogP) 2.8ALOGPS
Acidity (pKa) 1.5 (most acidic)ChemAxon

Causality Behind Predicted Properties:

  • Aqueous Solubility (LogS): The predicted low aqueous solubility (LogS = -3.5) is primarily attributed to the molecule's significant lipophilic character, conferred by the fluorobenzyl and dimethylpyrazole moieties. The presence of the polar nitro group is insufficient to overcome the hydrophobicity of the carbon-rich scaffold.

  • Lipophilicity (LogP): A predicted LogP of 2.8 indicates a moderate level of lipophilicity. This value suggests that the compound is likely to have good membrane permeability, a critical factor for oral bioavailability and cell penetration. However, it also raises a potential flag for non-specific binding and potential toxicity, warranting experimental investigation.

  • Acidity (pKa): The predicted pKa of 1.5 suggests that 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a weak acid. The electron-withdrawing nature of the nitro group at the 4-position of the pyrazole ring significantly increases the acidity of the pyrazole ring protons compared to unsubstituted pyrazole. This acidic nature will influence its ionization state at physiological pH, impacting its solubility and interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

To validate the predicted physicochemical properties and to provide a comprehensive characterization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, the following standard experimental protocols are recommended.

Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

A potential synthetic route can be adapted from the synthesis of the parent compound, 3,5-dimethyl-4-nitro-1H-pyrazole.

Diagram 1: Proposed Synthesis Workflow

G A 3,5-dimethyl-4-iodopyrazole B Dissolve in THF A->B Step 1 C Add Faujasite catalyst B->C Step 2 D Add Concentrated Nitric Acid C->D Step 3 E 3,5-dimethyl-4-nitro-1H-pyrazole D->E Nitration F Deprotonation with a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF) E->F Step 4 G Addition of 4-fluorobenzyl bromide F->G Step 5 H 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole G->H N-alkylation

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Methodology:

  • Nitration of 3,5-dimethyl-4-iodopyrazole:

    • Dissolve 3,5-dimethyl-4-iodopyrazole in tetrahydrofuran (THF).

    • Add Faujasite catalyst to the solution.

    • Slowly add concentrated nitric acid to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dimethyl-4-nitro-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel.

  • N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole:

    • To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in a dry aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add 4-fluorobenzyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • After completion, quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Justification of Experimental Choices:

  • The use of Faujasite, a zeolite catalyst, in the nitration step offers a milder and more selective alternative to traditional nitrating agents, potentially reducing the formation of byproducts.

  • The two-step approach of nitration followed by N-alkylation is a common and effective strategy for the synthesis of substituted pyrazoles. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating an efficient SN2 reaction with the benzyl halide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

G A Grind sample to a fine powder B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature range of melting D->E

Caption: Workflow for determining aqueous solubility via OECD 105.

Step-by-Step Methodology:

  • Add an excess amount of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole to a known volume of purified water in a sealed vessel.

  • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the solid and aqueous phases by centrifugation or filtration through a non-adsorptive filter.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Justification of Experimental Choices: The flask method described in OECD 105 is a robust and reliable method for determining the thermodynamic solubility of a compound. Using an excess of the solid ensures that a saturated solution is formed, and the extended equilibration time allows for the system to reach a true thermodynamic equilibrium. HPLC-UV is a sensitive and specific analytical technique for quantifying the concentration of the dissolved analyte.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of membrane permeability and in-vivo distribution.

Diagram 4: Shake-Flask Method for LogP Determination

G A Prepare a solution of the compound in the pre-saturated aqueous phase B Add an equal volume of pre-saturated n-octanol A->B C Shake vigorously to partition the compound B->C D Separate the two phases by centrifugation C->D E Quantify compound concentration in both phases (e.g., HPLC-UV) D->E F Calculate LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Standard shake-flask method for LogP determination.

Step-by-Step Methodology:

  • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a dilute solution of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the pre-saturated aqueous phase.

  • Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel.

  • Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Trustworthiness of the Protocol: The shake-flask method is the "gold standard" for LogP determination and is highly reproducible when performed correctly. The use of pre-saturated solvents is crucial to ensure that the volume of each phase does not change during the experiment, which would affect the accuracy of the concentration measurements.

Acidity (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound and determines its ionization state at a given pH. This is critical for understanding its solubility, permeability, and interaction with biological targets.

Diagram 5: Potentiometric Titration for pKa Determination

G A Dissolve the compound in a suitable solvent (e.g., water/co-solvent) B Titrate with a standardized acid or base solution A->B C Monitor the pH of the solution with a calibrated pH electrode B->C D Plot pH versus the volume of titrant added C->D E Determine the pKa from the titration curve (e.g., half-equivalence point) D->E

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Dissolve a precisely weighed amount of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent. Given its predicted low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

  • Calibrate a pH meter with standard buffer solutions.

  • Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments to the solution of the compound.

  • Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point.

Justification of Experimental Choices: Potentiometric titration is a highly accurate and reliable method for determining pKa values. [1]The use of a co-solvent is a common and accepted practice for compounds with low water solubility, although it is important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Safety and Handling

Based on available information for structurally related compounds, the following safety precautions are recommended when handling 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of skin contact, wash immediately with soap and water.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While experimental data is currently limited, the in-silico predictions presented herein offer valuable insights for guiding further research and development of this compound. The detailed experimental protocols provide a clear path for the empirical validation of these predictions, which is a critical step in advancing any potential drug candidate. The synthesis, characterization, and evaluation of the ADMET properties of this and related pyrazole derivatives represent a promising area for future investigation in the quest for novel therapeutics.

References

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 27, 2026, from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 27, 2026, from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved January 27, 2026, from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 27, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 27, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 27, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 27, 2026, from [Link]

  • Lelle, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018).
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 27, 2026, from [Link]

  • Safyanova, I., Dudarenko, N. M., Pavlenko, V. A., Iskenderov, T. S., & Haukka, M. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2375.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 27, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 27, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 27, 2026, from [Link]

  • Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved January 27, 2026, from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 27, 2026, from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved January 27, 2026, from [Link]

  • Li, H., Robertson, J. L., & Li, X. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17364-17371.
  • Mettler Toledo. (n.d.). School experiments. Retrieved January 27, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 27, 2026, from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 27, 2026, from [Link]

  • XunDrug. (n.d.). MolGpKa - pKa Prediction by Graph-Convolutional Neural Network. Retrieved January 27, 2026, from [Link]

  • Chemaxon. (n.d.). Solubility Predictor. Chemaxon Docs. Retrieved from [Link]

  • Regulations.gov. (2020, June 1). DBTP Water Sol. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2021). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.
  • Schrödinger. (n.d.). Macro-pKa. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted nitropyrazoles. As a senior application scientist, the aim is to deliver not just a set of rules, but a clear understanding of the logic and hierarchy that underpins the naming of these significant heterocyclic compounds. The correct and unambiguous naming of molecules is paramount in scientific communication, ensuring precision in research, development, and regulatory affairs.

The Pyrazole Scaffold: A Foundation for Complexity

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, making a thorough understanding of their nomenclature essential for researchers in drug discovery.

The fundamental structure and numbering of the pyrazole ring, as defined by IUPAC, is the starting point for naming any of its derivatives. The numbering begins at one of the nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms. Specifically, the nitrogen atom with the hydrogen is designated as position 1.[2]

Caption: IUPAC numbering of the pyrazole ring.

The Hierarchy of Functional Groups: Establishing Priority

When a pyrazole ring is substituted with multiple functional groups, their priority, as determined by IUPAC, dictates the suffix of the compound's name.[3][4] All other substituents are then cited as prefixes in alphabetical order. The nitro group (–NO₂) is a common substituent in energetic materials and certain pharmaceuticals; however, in the IUPAC priority system, it is always treated as a prefix, "nitro-".[5][6] This is a critical point to remember, as it will never be the principal functional group that determines the suffix of the name.

A summarized priority order for common functional groups is presented below. A more comprehensive list can be found in the IUPAC Nomenclature of Organic Chemistry, informally known as the Blue Book.[7][8]

PriorityFunctional GroupSuffix (if principal group)Prefix (if substituent)
HighCarboxylic Acids-oic acidcarboxy-
Esters-oatealkoxycarbonyl-
Amides-amidecarbamoyl-
Nitriles-nitrilecyano-
Aldehydes-alformyl-
Ketones-oneoxo-
Alcohols-olhydroxy-
Amines-amineamino-
LowAlkenes/Alkynes-ene/-yne-
Halogens-halo-
Nitro -nitro-
Alkyl/Aryl-alkyl-/aryl-

Constructing the IUPAC Name: A Step-by-Step Approach

The systematic naming of a substituted nitropyrazole follows a logical sequence. Let's dissect this process with illustrative examples.

Identifying the Parent Hydride

The parent hydride is the core pyrazole ring.

Identifying the Principal Functional Group

If a functional group with higher priority than the nitro group is present, it will determine the suffix of the name. If no higher priority group is present, the parent hydride name is used.

Numbering the Ring

The numbering of the pyrazole ring is the most critical step and follows these hierarchical rules:

  • Lowest Locant for the Indicated Hydrogen: The nitrogen atom with the indicated hydrogen (if any) is assigned position 1.

  • Lowest Locants for Heteroatoms: This is inherent to the pyrazole structure (positions 1 and 2).

  • Lowest Locants for the Principal Functional Group: The primary functional group should be assigned the lowest possible number.

  • Lowest Locants for Multiple Bonds: Double and triple bonds are given the next lowest locants.

  • Lowest Locants for all Substituents: The set of locants for all substituents should be the lowest possible at the first point of difference.[9]

  • Alphabetical Order of Substituents: If a choice still remains, the substituent that comes first alphabetically is given the lower number.

Assembling the Name

The final name is constructed by arranging the components in the following order:

(Prefixes in alphabetical order) + (Parent Hydride) + (Suffix of Principal Functional Group)

Naming_Workflow start Substituted Nitropyrazole Structure parent 1. Identify Parent Hydride (Pyrazole) start->parent principal 2. Identify Principal Functional Group parent->principal numbering 3. Number the Ring principal->numbering assemble 4. Assemble the Name numbering->assemble end Final IUPAC Name assemble->end

Caption: Workflow for naming substituted nitropyrazoles.

Case Studies: Applying the Rules to Complex Nitropyrazoles

Let's apply these principles to a series of increasingly complex substituted nitropyrazoles.

Case Study 1: 4-Nitro-1H-pyrazole
  • Parent Hydride: Pyrazole

  • Principal Functional Group: None with a suffix.

  • Numbering: The nitrogen with the hydrogen is position 1. The nitro group is at position 4.

  • Name: 4-Nitro-1H-pyrazole

The "1H" is crucial to indicate the position of the hydrogen on the pyrazole ring.

Case Study 2: 3,5-Dimethyl-4-nitro-1H-pyrazole
  • Parent Hydride: Pyrazole

  • Principal Functional Group: None with a suffix.

  • Substituents: Two methyl groups and one nitro group.

  • Numbering: The nitrogen with the hydrogen is position 1. The substituents are at positions 3, 4, and 5. The numbering 1, 3, 4, 5 is the same regardless of the direction around the ring.

  • Name Assembly: The prefixes are "dimethyl" and "nitro". Alphabetically, "dimethyl" comes before "nitro".

  • Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Case Study 3: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • Parent Hydride: Pyrazole

  • Principal Functional Group: Carboxylic acid (-oic acid). This is the highest priority group and will be the suffix.

  • Substituents: Ethyl group on a nitrogen and a nitro group.

  • Numbering: The carboxylic acid group must have the lowest possible locant. To achieve this, the carbon of the carboxylic acid is at position 3. This forces the substituted nitrogen to be position 1. The nitro group is at position 4.

  • Name Assembly: The substituent on the nitrogen is indicated with an "N" locant, which is italicized in the final name, but for alphabetical purposes, it is treated as "ethyl". The other prefix is "nitro". Alphabetically, "ethyl" comes before "nitro".

  • Name: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Experimental Protocol: Synthesis of a Substituted Nitropyrazole

To provide a practical context, here is a representative protocol for the synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole, a common building block.

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole[6][10]

Materials:

  • 3,5-Dimethylpyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 3,5-dimethylpyrazole to an excess of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C. The addition should be controlled to prevent a rapid exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared with the literature value.

Conclusion

The IUPAC nomenclature for substituted nitropyrazoles is a systematic and logical framework that, once understood, allows for the unambiguous naming of complex molecules. By following the hierarchical rules of identifying the parent hydride, the principal functional group, and correctly numbering the ring, researchers can ensure clear and precise communication of their scientific findings. This guide has provided the foundational principles, illustrative examples, and a practical synthetic protocol to empower scientists in their work with this important class of compounds.

References

  • International Union of Pure and Applied Chemistry. Brief Guide to the Nomenclature of Organic Chemistry. [Link][10]

  • Wikipedia. IUPAC nomenclature of organic chemistry. [Link][11]

  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link][1]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link][7]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link][3]

  • International Union of Pure and Applied Chemistry. Blue Book. [Link][8]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 163. [Link][12]

  • Ardizzoia, G. A., et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(18), 7364–7373. [Link][13]

  • He, C., et al. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(1), 183–187. [Link][14]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link][4]

  • International Union of Pure and Applied Chemistry. Blue Book chapter P-2. [Link][15]

  • Zapol'skii, M. E., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR DERIVATIVES. HETEROCYCLES, 93(2), 635. [Link][16]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link][2]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link][5]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter 6. [Link][17]

  • ACD/Labs. IUPAC Blue Book | Nomenclature for Organic Chemistry. [Link][18]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole. [19]

  • Michigan State University Department of Chemistry. Nomenclature Examples. [Link][9]

Sources

historical discovery and development of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Discovery and Development of Pyrazole Compounds

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern drug discovery is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides an in-depth exploration of the historical milestones, from the seminal discovery by Ludwig Knorr to the evolution of synthetic methodologies and the subsequent development of blockbuster pharmaceuticals. We will dissect the foundational experimental protocols, trace the logical evolution of synthetic strategies, and contextualize the enduring impact of pyrazole chemistry on science and medicine.

The Genesis: Ludwig Knorr and the Birth of Pyrazolones

The story of pyrazole chemistry begins not with the parent heterocycle, but with a derivative that would become one of the world's first synthetic drugs. In 1883, the German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, made a landmark discovery.[1][2][3] His work, driven by the quest for quinine alternatives, led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that, after methylation, would be known as Antipyrine.[4][5] This singular event laid the foundation for the entire field of pyrazole chemistry.[1]

The term "pyrazole" itself was coined by Knorr in 1883 to describe this new class of compounds.[6][7] However, it is a crucial historical distinction that the unsubstituted parent pyrazole (C₃H₄N₂) was first synthesized by Eduard Buchner in 1889.[7]

The Foundational Experiment: Knorr's 1883 Synthesis

Knorr's initial synthesis was a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][8] This reaction, now known as the Knorr Pyrazole Synthesis, is a cornerstone of heterocyclic chemistry.[1][9] The causality behind this experimental choice lies in the complementary reactivity of the starting materials: the nucleophilic hydrazine attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.[10]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on the methodology described in Knorr's original 1883 publication.[1]

Materials and Reagents:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating

  • Water bath

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial, gentle reaction occurs, forming a phenylhydrazone intermediate.

  • Thermal Cyclization: The reaction vessel was then heated on a water bath. The elevated temperature provides the activation energy for the intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl.

  • Dehydration and Product Formation: The cyclization is followed by the elimination of ethanol and water, leading to the formation of the pyrazolone ring. The reaction mixture solidifies upon cooling.

  • Isolation and Purification: The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then isolated. Recrystallization from a suitable solvent (e.g., hot water or ethanol) would have been employed to achieve purification, yielding crystalline needles.

Visualizing the Knorr Synthesis Workflow

Knorr_Synthesis_Workflow cluster_inputs Starting Materials cluster_process Reaction Process cluster_outputs Product & Purification Phenylhydrazine Phenylhydrazine Mixing 1. Mix Reactants (Ambient Temp) Phenylhydrazine->Mixing EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Mixing Heating 2. Heat Mixture (Water Bath) Mixing->Heating Forms Hydrazone Intermediate Cooling 3. Cool to Solidify Heating->Cooling Intramolecular Cyclization & Dehydration Crude Crude Product Cooling->Crude Purified Purified 1-Phenyl-3-methyl-5-pyrazolone Crude->Purified Recrystallization

Caption: Workflow for Knorr's 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone.

The Medicinal Awakening: From Antipyrine to Modern Pharmaceuticals

Knorr's discovery was not merely academic. The methylation of his pyrazolone product yielded Antipyrine, which was commercialized in 1887 and became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic properties.[4][5][11] This marked the beginning of pyrazole's journey as a "privileged scaffold" in drug discovery.[12]

The initial success spurred further development, leading to a family of pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs):

  • Aminopyrine (Aminophenazone): An early derivative with anti-inflammatory, antipyretic, and analgesic effects.[6]

  • Metamizole (Dipyrone): A potent analgesic and antipyretic.[6]

  • Phenylbutazone: A powerful anti-inflammatory agent, though its use is now limited due to side effects.[6]

This early work established a clear structure-activity relationship and demonstrated the therapeutic potential inherent in the pyrazole core. The scaffold's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets.

Table 1: Key Milestones in the History of Pyrazole Compounds
YearDiscovery / DevelopmentKey Scientist(s)Significance
1883First synthesis of a pyrazolone derivative (Knorr Synthesis)Ludwig KnorrFoundation of pyrazole chemistry.[1][2]
1883Coining of the term "Pyrazole"Ludwig KnorrFormal naming of the new heterocyclic class.[6][7]
1887Commercialization of Antipyrine (Phenazone)Ludwig KnorrOne of the first major synthetic drugs; a potent analgesic/antipyretic.[4][5]
1889First synthesis of the parent pyrazole heterocycleEduard BuchnerSynthesis of the fundamental, unsubstituted pyrazole ring.[7]
1959First isolation of a natural pyrazole (1-pyrazolyl-alanine)VariousDiscovery of pyrazole in nature from watermelon seeds.[6][12]
1998Launch of Sildenafil (Viagra)PfizerA blockbuster drug for erectile dysfunction containing a pyrazolo-pyrimidinone core.[12]
2011Approval of Ruxolitinib (Jakafi)Incyte/NovartisFirst-in-class JAK inhibitor for myelofibrosis.[12]
2013Approval of Ibrutinib (Imbruvica)Pharmacyclics/J&JA highly successful BTK inhibitor for treating B-cell cancers.[12]

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a robust and widely taught method, the demands of modern drug discovery for efficiency, diversity, and regiocontrol have driven significant innovation in pyrazole synthesis.

The Classical Knorr Mechanism

The Knorr synthesis proceeds via a well-understood mechanism. The choice of a 1,3-dicarbonyl compound and a hydrazine is a self-validating system; their reaction is thermodynamically favorable due to the formation of a stable aromatic ring and the elimination of small molecules like water.[8]

Knorr_Mechanism cluster_viz Reaction Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Step1 Hemiaminal Intermediate Reactants->Step1 Nucleophilic Attack Step2 Hydrazone Intermediate Step1->Step2 Proton Transfer & H2O Loss Step3 Cyclic Intermediate Step2->Step3 Intramolecular Nucleophilic Attack Step4 Pyrazoline Step3->Step4 Proton Transfer & H2O Loss Product Pyrazole (Aromatic) Step4->Product Oxidation/ Aromatization

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Modern Synthetic Advances

Research in the 21st century has introduced a plethora of sophisticated methods that offer milder conditions, greater substrate scope, and improved regioselectivity.

  • One-Pot Procedures: Modern protocols often combine condensation and oxidation steps into a single operation. For instance, pyrazoline intermediates can be formed and then oxidized in situ using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere, significantly improving workflow efficiency.[13]

  • Catalysis: The use of catalysts has revolutionized pyrazole synthesis. Copper-catalyzed reactions, for example, allow for acid-free conditions at room temperature.[13] Visible light photoredox catalysis enables the synthesis from Michael acceptors and hydrazine under exceptionally mild conditions.[13]

  • Novel Building Blocks: Chemists have expanded beyond 1,3-dicarbonyls. The use of β,γ-unsaturated hydrazones, acetylenic ketones, and vinyl ketones provides alternative pathways to the pyrazole core.[2][13] A silver-mediated [3+2] cycloaddition using N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes is a prime example of modern synthetic design, offering broad functional group tolerance.[13]

These advancements underscore a shift in synthetic philosophy, prioritizing atom economy, reduced energy consumption, and the generation of complex molecular diversity from simple, readily available starting materials.

Conclusion and Future Perspectives

From its discovery in 1883, the pyrazole scaffold has evolved from the basis of a single, revolutionary drug into a cornerstone of modern medicinal chemistry. Its robust and versatile nature has allowed it to be incorporated into treatments for a vast spectrum of human diseases, from inflammation and pain to cancer and viral infections.[6][12] The historical journey of the pyrazole is a testament to the power of fundamental chemical research. The initial synthesis by Ludwig Knorr was not just the creation of a new molecule, but the opening of a door to a new world of therapeutic possibilities.

The future of pyrazole chemistry will likely focus on the development of even more sophisticated and sustainable synthetic methods, the exploration of novel biological targets, and the design of multi-target ligands for complex diseases. As our understanding of biology deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a source of new and impactful medicines for generations to come.

References

  • F. A. S. Alasmary, A. M. Asiri, S. A. Khan, & M. A. Husain. (n.d.). Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • M. R. A. Reau, V. D. P. D. G. G. D. C. M. A. F. C. M. B. C. M. L. A. S. S. A. H. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Pyrazole | Heterocyclic, Aromatic, Five-Membered. Britannica. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2025, August 6). Chemistry of Antipyrine | Request PDF. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • J. J. Li. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Slideshare. (n.d.). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

  • The Editors of Encyclopaedia Britannica. (2025, November 28). Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

Sources

An In-depth Technical Guide to the Calculation of the Molecular Weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of the chemical compound 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, for whom accuracy in molecular weight determination is paramount for experimental design, data interpretation, and regulatory compliance.

The Critical Role of Accurate Molecular Weight Determination

In the realm of scientific research and pharmaceutical development, the molecular weight of a compound is a fundamental physical property. It is an indispensable parameter for a multitude of applications, including but not limited to:

  • Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions.

  • Solution Preparation: Accurately preparing solutions of known concentrations.

  • Pharmacokinetics and Pharmacodynamics: Understanding drug absorption, distribution, metabolism, and excretion (ADME) properties.

  • Analytical Chemistry: Interpreting data from techniques such as mass spectrometry and chromatography.

  • Regulatory Submissions: Providing essential data for the characterization of new chemical entities.

An erroneous molecular weight can lead to significant experimental errors, misinterpretation of results, and potential setbacks in research and development timelines. Therefore, a meticulous and well-documented approach to its calculation is not merely a procedural formality but a cornerstone of scientific integrity.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the chemical formula of the molecule and the standard atomic weights of each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

The chemical formula for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is C₁₂H₁₂FN₃O₂ [1]. This indicates that each molecule is composed of:

  • 12 Carbon (C) atoms

  • 12 Hydrogen (H) atoms

  • 1 Fluorine (F) atom

  • 3 Nitrogen (N) atoms

  • 2 Oxygen (O) atoms

The calculation proceeds as follows:

  • Identify the atomic mass of each element: The standard atomic weights are sourced from authoritative bodies such as IUPAC and PubChem.[2]

  • Multiply the atomic mass of each element by the number of atoms of that element in the molecule.

  • Sum the results from step 2 to obtain the total molecular weight.

The standard atomic weights for the elements present in the target molecule are:

  • Carbon (C): 12.011 u[2][3][4][5]

  • Hydrogen (H): 1.0080 u[2][6]

  • Fluorine (F): 18.99840316 u[2][7]

  • Nitrogen (N): 14.007 u[2][8]

  • Oxygen (O): 15.999 u[2][9]

Step-by-Step Calculation:
  • Carbon: 12 atoms × 12.011 u/atom = 144.132 u

  • Hydrogen: 12 atoms × 1.0080 u/atom = 12.096 u

  • Fluorine: 1 atom × 18.99840316 u/atom = 18.99840316 u

  • Nitrogen: 3 atoms × 14.007 u/atom = 42.021 u

  • Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight = 144.132 u + 12.096 u + 18.99840316 u + 42.021 u + 31.998 u = 249.24540316 u

For practical laboratory purposes, the molecular weight is often rounded to a reasonable number of decimal places. In this case, 249.25 g/mol is a commonly used value.

Data Summary

The following table provides a clear and concise summary of the atomic masses and their contribution to the total molecular weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

ElementSymbolNumber of AtomsStandard Atomic Weight (u)Contribution to Molecular Weight (u)
CarbonC1212.011144.132
HydrogenH121.008012.096
FluorineF118.9984031618.99840316
NitrogenN314.00742.021
OxygenO215.99931.998
Total 249.24540316

Visualizing the Calculation Workflow

To further elucidate the process, the following diagram illustrates the logical flow of the molecular weight calculation.

G Workflow for Molecular Weight Calculation A Identify Chemical Formula C₁₂H₁₂FN₃O₂ C Carbon (C) 12 x 12.011 u A->C D Hydrogen (H) 12 x 1.0080 u A->D E Fluorine (F) 1 x 18.9984 u A->E F Nitrogen (N) 3 x 14.007 u A->F G Oxygen (O) 2 x 15.999 u A->G B Obtain Standard Atomic Weights (IUPAC/PubChem) B->C B->D B->E B->F B->G H Sum of Atomic Contributions C->H D->H E->H F->H G->H I Molecular Weight 249.245 u H->I

Caption: A flowchart illustrating the steps for calculating the molecular weight.

Conclusion

The precise determination of molecular weight is a fundamental requirement in chemical and pharmaceutical sciences. By adhering to a systematic approach that utilizes the correct chemical formula and authoritative atomic mass values, researchers can ensure the accuracy and reliability of their experimental work. The calculated molecular weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is 249.245 g/mol , a value critical for its synthesis, characterization, and application in further research.

References

  • PubChem. Atomic Mass | Periodic Table of Elements. [Link]

  • Quora. What is the atomic mass of carbon?. [Link]

  • Westfield State University. Atomic/Molar mass. [Link]

  • BYJU'S. Carbon. [Link]

  • YouTube. Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does). [Link]

  • LabXchange. Atomic Mass, Atomic Number, and Carbon-12. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Wikipedia. Nitrogen. [Link]

  • Wikipedia. Fluorine. [Link]

  • Wikipedia. Oxygen. [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses | Periodic Table. [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses - Periodic Table. [Link]

  • YouTube. How to Find the Mass of One Atom of Fluorine (F). [Link]

  • YouTube. How to Calculate the Molar Mass of Oxygen Gas (O₂). [Link]

  • Testbook. What is the atomic mass of Nitrogen?. [Link]

  • Quora. What is the molar mass of O2? Is it 15.9994 or double that?. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

  • Royal Society of Chemistry. Fluorine - Element information, properties and uses - Periodic Table. [Link]

  • YouTube. How to Find the Mass of One Atom of Nitrogen (N). [Link]

  • Quora. What is the mass of hydrogen?. [Link]

  • Oreate AI Blog. Understanding Oxygen's Atomic Mass: A Closer Look. [Link]

  • Chemistry LibreTexts. 2.4: Atomic Mass. [Link]

  • YouTube. Mass of fluorine-19 012. [Link]

  • Quora. How to calculate the atomic mass of fluorine. [Link]

  • PubChem. 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. [Link]

  • Oakwood Chemical. 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. [Link]

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazoles, a class of five-membered heterocyclic compounds, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of novel pyrazole derivatives.

This document moves beyond a simple recitation of spectral data, delving into the causality behind experimental choices and the logic of data interpretation. It is designed to serve as a field-proven guide, empowering scientists to confidently and accurately characterize novel pyrazole-based compounds.

The Indispensable Role of Spectroscopy in Pyrazole Chemistry

The pyrazole ring system, with its two adjacent nitrogen atoms, presents unique electronic and structural features that are reflected in its spectroscopic signatures.[1][2] The substitution pattern on the pyrazole core dramatically influences these signatures, making a multi-technique spectroscopic approach essential for unequivocal structure determination. This guide will systematically dissect the information gleaned from each technique, culminating in an integrated approach to solving complex structural puzzles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyrazoles, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of protons on the pyrazole ring are highly sensitive to the nature and position of substituents.

  • Ring Protons: The protons directly attached to the pyrazole ring typically resonate in the aromatic region of the spectrum. The precise chemical shift is influenced by the electronic effects of substituents. Electron-donating groups will shield the protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups will deshield them, causing a downfield shift.

  • N-H Proton: For N-unsubstituted pyrazoles, the N-H proton signal can be broad and its chemical shift is often concentration and solvent-dependent due to hydrogen bonding and chemical exchange.[1] In some cases, this signal may not be readily observable.[3]

  • Substituent Protons: The protons on substituent groups provide crucial information about the molecule's periphery. For instance, the chemical shifts of methylene protons adjacent to the pyrazole ring can confirm their position.[4]

Annular Tautomerism: A key consideration in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom. If the rate of this exchange is fast on the NMR timescale, an averaged spectrum is observed. Lowering the temperature of the NMR experiment can sometimes slow this exchange, allowing for the observation of distinct signals for each tautomer.[3]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons

Proton TypeTypical Chemical Shift (ppm)Notes
H3/H57.5 - 8.5Highly dependent on substituents.
H46.0 - 7.0Generally more shielded than H3/H5.
N-H10.0 - 14.0Often broad and can be solvent dependent.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a pyrazole derivative.

  • Ring Carbons: The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. The C3 and C5 carbons typically appear at a lower field than the C4 carbon.[5] Similar to ¹H NMR, the presence of annular tautomerism can lead to averaged signals for C3 and C5.[3]

  • Substituent Carbons: The signals from substituent carbons are also informative. For example, a carbonyl carbon in a pyrazolone derivative will have a characteristic chemical shift above 160 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons

Carbon TypeTypical Chemical Shift (ppm)Notes
C3/C5130 - 150Can be averaged due to tautomerism.
C4100 - 115Typically the most shielded ring carbon.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the novel pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For pyrazole derivatives, IR spectroscopy can confirm the presence of the pyrazole ring and identify key substituents.

  • N-H Stretch: In N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed, typically in the range of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A strong C-N stretching band is often observed around 1290 cm⁻¹.

  • Substituent Vibrations: The presence of other functional groups, such as carbonyls (C=O stretch around 1650-1750 cm⁻¹), nitro groups (asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹, respectively), or halogens, will give rise to their own characteristic absorption bands.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule and provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments.[6] The fragmentation pattern is often characteristic of the compound's structure. For pyrazoles, common fragmentation pathways include the loss of HCN, N₂, and cleavage of substituent groups.[7] The stability of the resulting carbocations influences the intensity of the fragment peaks.[6]

Common Fragmentation Pathways for Pyrazoles:

  • Loss of HCN: A common fragmentation pathway for the pyrazole ring is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass 27 units less than the molecular ion.

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 units less than the molecular ion.

  • Cleavage of Substituents: Substituents on the pyrazole ring can also be cleaved, leading to characteristic fragment ions.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS and often leads to extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique commonly used for LC-MS, which often results in a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce structural information.

Integrated Spectral Analysis: A Holistic Approach to Structure Elucidation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive picture of the molecular structure.

Workflow for Structure Elucidation of a Novel Pyrazole:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesize Novel Pyrazole purification Purify Compound synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Molecular Formula (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) purification->nmr interpretation Integrated Data Analysis - Propose Structure ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmation - Compare with expected data - Further experiments if needed interpretation->confirmation final_structure Confirmed Structure confirmation->final_structure Final Structure Elucidated

Sources

Methodological & Application

Application Notes and Protocols for In-Vitro Profiling of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The compound 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole represents a novel entity within this versatile class, incorporating structural motifs that suggest a potential for significant biological activity. The presence of a nitro group can enhance the biological activities of pyrazole derivatives, while the fluorobenzyl moiety may influence target binding and pharmacokinetic properties.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in-vitro characterization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The protocols outlined herein are designed to be robust and adaptable, enabling the exploration of this compound's potential cytotoxic, anti-inflammatory, and antimicrobial effects.

I. Compound Handling and Preparation: Ensuring Experimental Integrity

The reliability of in-vitro assay results is fundamentally dependent on the proper handling and preparation of the test compound. Adherence to best practices for small molecule handling is critical to ensure accurate and reproducible data.

Solubility and Stock Solution Preparation

Causality: The solubility of a compound dictates its bioavailability in a cell-based assay. It is crucial to work with a clear, homogenous solution to ensure that the observed effects are due to the compound itself and not to precipitated particles.

Protocol:

  • Initial Solubility Testing: Begin by assessing the solubility of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in various common laboratory solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a versatile solvent for many organic compounds.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Visually inspect the solution to ensure complete dissolution with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. Protect the stock solution from light.

Working Solution Preparation

Causality: The final concentration of the solvent in the cell culture medium must be carefully controlled, as high concentrations can be toxic to cells and interfere with the assay readout.

Protocol:

  • Serial Dilutions: Prepare a series of working solutions by serially diluting the high-concentration stock solution in cell culture medium.

  • Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all tested concentrations of the compound and is below a non-toxic threshold (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

II. Cytotoxicity and Cell Viability Assays: A First Look at Biological Impact

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed the desired cell line (e.g., a cancer cell line like HeLa or a non-cancerous cell line like HEK293) into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25 ± 0.08100%
11.18 ± 0.0694.4%
100.85 ± 0.0568.0%
500.42 ± 0.0333.6%
1000.15 ± 0.0212.0%
Apoptosis Assay by Flow Cytometry

Principle: To determine if cell death observed in the viability assay is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow Diagram:

Apoptosis_Workflow A Treat cells with compound B Incubate A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole at concentrations around the determined IC₅₀ value for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

III. Anti-inflammatory Assays: Exploring Immunomodulatory Effects

Given the known anti-inflammatory properties of many pyrazole derivatives, it is pertinent to investigate the potential of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole to modulate inflammatory responses. This can be assessed by measuring the production of pro-inflammatory cytokines in immune cells.

Cytokine Release Assay (ELISA)

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it can be used to measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding and Pre-treatment: Seed immune cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokines in each sample using a standard curve generated from recombinant cytokine standards. Determine the inhibitory effect of the compound on cytokine production.

IV. Antimicrobial Susceptibility Testing: Assessing Antibacterial and Antifungal Potential

The structural features of pyrazole derivatives suggest potential antimicrobial activity. Standardized in-vitro methods can be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of relevant bacterial and fungal strains.

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5][6]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Potential Molecular Target Exploration: Delving into Mechanisms of Action

The broad biological activities of pyrazole derivatives stem from their ability to interact with a variety of molecular targets. Based on the chemical structure of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, several key enzyme families are plausible targets.

Kinase Inhibition Assays

Rationale: Many pyrazole-containing compounds are known to be potent kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Suggested Approach:

  • Initial Screening: A broad-panel kinase screen against a diverse set of kinases can provide a preliminary indication of the compound's selectivity profile.[8]

  • In-Vitro Kinase Assay: For specific kinases of interest identified in the screen, a direct in-vitro kinase assay can be performed.[7] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The inhibition of this process by the test compound is then quantified.[9]

Cyclooxygenase (COX) Inhibition Assays

Rationale: Some pyrazole derivatives are well-known selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[2]

Suggested Approach:

  • COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to assess the inhibitory activity of the compound against both COX-1 and COX-2 isoforms.[10][11][12][13][14] This allows for the determination of both potency and selectivity. These assays typically measure the production of prostaglandins from arachidonic acid.

VI. Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a solid foundation for the initial in-vitro characterization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The data generated from these assays will offer valuable insights into its potential as a cytotoxic, anti-inflammatory, or antimicrobial agent. Positive results in any of these primary screens will warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy testing, and pharmacokinetic profiling. The versatility of the pyrazole scaffold suggests that this novel derivative holds promise for further exploration in the field of drug discovery.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Yerragunta, V., Suman, D., Swamy, K., Anusha, P., & Patil, P. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2025). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Recently reported biological activities of pyrazole compounds. (2017). PubMed. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (n.d.). Clinical Infectious Diseases | Oxford Academic. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Dissolving Pyrazole Compounds for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed standard operating procedure for the dissolution of pyrazole compounds intended for cell culture-based assays. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document outlines the best practices for solvent selection, stock solution preparation, and the creation of working solutions. By integrating insights from established laboratory practices and scientific literature, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively prepare pyrazole compounds for in vitro studies, thereby minimizing experimental variability and ensuring data integrity.

Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Proper Dissolution

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, make them a focal point of research.[1][3][4] The journey from a synthesized pyrazole compound to meaningful biological data in cell-based assays is critically dependent on a seemingly simple yet pivotal step: dissolution.

Improper dissolution can lead to a cascade of experimental errors, including inaccurate compound concentrations, precipitation in cell culture media, and unforeseen cytotoxicity, ultimately compromising the validity of the results. This guide provides a robust framework for the solubilization of pyrazole compounds, ensuring that their biological effects can be assessed with confidence and precision.

Foundational Principles: Understanding Solubility and Solvent Choice

The solubility of a compound is dictated by its physicochemical properties. While some pyrazole derivatives may exhibit aqueous solubility, many are hydrophobic and require an organic solvent for initial dissolution.[5] The choice of solvent is paramount and should be guided by the compound's properties and the experimental context.

Dimethyl Sulfoxide (DMSO) is the most ubiquitously used solvent for preparing stock solutions of small molecules for high-throughput screening and cell-based assays due to its excellent solubilizing capacity for a wide range of organic compounds.[6][7][8] For most pyrazole derivatives, DMSO is the solvent of choice.[6][7][8]

However, it is crucial to acknowledge that DMSO is not inert and can exert biological effects.[9] High concentrations of DMSO can be cytotoxic and may interfere with cellular processes.[10][11][12] Therefore, a key principle is to prepare a highly concentrated stock solution in DMSO and then dilute it to a final working concentration in the cell culture medium where the DMSO concentration is minimally cytotoxic, typically below 0.5% (v/v) .[6][13] Some studies suggest that even lower concentrations, such as 0.1%, are preferable to avoid any solvent-induced effects.[14]

Experimental Workflow: From Powder to Working Solution

The following workflow provides a systematic approach to dissolving pyrazole compounds for cell culture experiments.

Dissolution_Workflow cluster_prep Preparation cluster_stock Stock Solution cluster_working Working Solution cluster_assay Cell-Based Assay Compound Pyrazole Compound (Powder) Weigh Weigh Compound Compound->Weigh Solvent Select Solvent (e.g., DMSO) Dissolve Dissolve in Solvent (e.g., 10 mM in DMSO) Solvent->Dissolve Weigh->Dissolve Store Store at -20°C or -80°C Dissolve->Store Aliquot Dilute Serially Dilute in Culture Medium Store->Dilute Thaw Final Final Concentration (DMSO <0.5%) Dilute->Final Treat Treat Cells Final->Treat Analyze Analyze Results Treat->Analyze

Caption: Workflow for dissolving pyrazole compounds.

Detailed Protocol for Dissolving Pyrazole Compounds

This protocol outlines the step-by-step procedure for preparing a stock solution of a pyrazole compound in DMSO and subsequently creating a working solution for cell culture treatment.

Materials
  • Pyrazole compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

  • Complete cell culture medium

  • Biosafety cabinet

Preparation of a 10 mM Stock Solution in DMSO

The preparation of a high-concentration stock solution is a common and recommended practice.[15][16] A 10 mM stock is a standard starting point.

  • Determine the required mass: Calculate the mass of the pyrazole compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of the pyrazole compound. If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[14]

  • Add DMSO: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved.[17] Gentle warming to 37°C or brief sonication can be employed to aid dissolution for compounds that are not temperature-sensitive.[14] Visually inspect the solution to ensure there are no visible particles.[14]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] Stock solutions in DMSO are typically stable for several months at these temperatures.[13]

Preparation of the Working Solution

The working solution is prepared by diluting the stock solution into the complete cell culture medium to the desired final concentration.

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions: It is recommended to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration in an organic solvent to an aqueous medium.[13]

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can first prepare an intermediate dilution of the 10 mM stock solution in cell culture medium.

  • Final dilution: Add the appropriate volume of the intermediate dilution or the stock solution to the final volume of cell culture medium to achieve the desired treatment concentration. Ensure the final DMSO concentration does not exceed 0.5%.[6][13]

  • Vehicle control: Always include a vehicle control in your experiments.[13] This control should contain the same final concentration of DMSO as the compound-treated wells.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound has low aqueous solubility. The transition from a high concentration in DMSO to the aqueous environment is too abrupt.Perform serial dilutions in the cell culture medium.[13] Consider adding the DMSO stock solution to a small volume of serum-containing medium first, allowing the compound to bind to proteins before further dilution.[18]
Compound does not fully dissolve in DMSO The compound may have limited solubility even in DMSO at the desired concentration.Try gentle warming (37°C) or sonication.[14] If solubility is still an issue, a lower stock concentration may be necessary.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to 0.1% or lower.[14] Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity profile.[10][11]
Inconsistent experimental results Incomplete dissolution of the stock solution. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Ensure the stock solution is fully dissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles.[13]

Conclusion

The successful use of pyrazole compounds in cell culture-based research hinges on meticulous attention to their dissolution and handling. By adhering to the principles and protocols outlined in this guide, researchers can ensure the preparation of accurate and stable compound solutions, thereby enhancing the reliability and reproducibility of their experimental findings. A thorough understanding of the properties of both the pyrazole compound and the chosen solvent is fundamental to generating high-quality data in the pursuit of novel therapeutic agents.

References

  • Al-Hourani, B. J., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(11), 2789. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(9), 2133. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available from: [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]

  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(21), 6611. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]

  • do Amaral, R. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e001. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available from: [Link]

  • Pireddu, R., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life (Basel), 13(2), 431. Available from: [Link]

  • Al-Majdhoub, M. F., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7904. Available from: [Link]

  • Pireddu, R., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. ResearchGate. Available from: [Link]

  • Baldassarri, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers (Basel), 13(20), 3532. Available from: [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • CXR Biosciences. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available from: [Link]

  • Al-Hashedi, S. A., et al. (2021). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Molecular Medicine Reports, 24(5), 793. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(12), 1054–1067. Available from: [Link]

  • Clark, J. (2014). Making Stock Solution for use in Pharmacology practicals. YouTube. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available from: [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Available from: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry, 10(19), 2287–2304. Available from: [Link]

  • Boulaares, A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 1–25. Available from: [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Values... Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1069. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Available from: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the investigation of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a novel pyrazole derivative, as a potential enzyme inhibitor. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many of these biological effects are attributed to the inhibition of specific enzymes.[3][4] This guide outlines a systematic approach, from the synthesis and characterization of the target compound to detailed protocols for enzyme inhibition screening, determination of inhibitory potency, and elucidation of the mechanism of action. The methodologies described herein are designed to be robust and self-validating, providing researchers with a solid framework for the preclinical evaluation of this and other novel chemical entities.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in drug discovery, present in several clinically approved drugs.[4] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are known to exhibit a broad spectrum of biological activities.[2][5] Their therapeutic potential often stems from their ability to act as enzyme inhibitors.[3] For instance, certain pyrazole derivatives have been identified as inhibitors of kinases, topoisomerases, and dehydrogenases, enzymes crucial for various cellular processes.[3][6][7]

The subject of this guide, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is a novel compound designed to leverage the established pharmacophoric features of the pyrazole core. The inclusion of a 4-nitro group and a 4-fluorobenzyl substituent is intended to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific enzyme targets. This document provides a roadmap for the systematic evaluation of this compound's enzyme inhibitory potential.

Synthesis and Characterization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of substituted pyrazoles.[8] The proposed synthesis involves a multi-step process, beginning with the formation of the pyrazole ring, followed by nitration and N-alkylation.

Proposed Synthetic Pathway

A potential synthesis could proceed as follows:

  • Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate in a suitable solvent like ethanol.[8]

  • Nitration of 3,5-dimethyl-1H-pyrazole: The pyrazole ring can be nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.

  • N-Alkylation with 4-fluorobenzyl bromide: The final step involves the alkylation of the 3,5-dimethyl-4-nitro-1H-pyrazole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

G cluster_synthesis Proposed Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole acetylacetone Acetylacetone pyrazole 3,5-dimethyl-1H-pyrazole acetylacetone->pyrazole Condensation hydrazine Hydrazine Hydrate hydrazine->pyrazole Condensation nitro_pyrazole 3,5-dimethyl-4-nitro-1H-pyrazole pyrazole->nitro_pyrazole Nitration final_product 1-(4-fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole nitro_pyrazole->final_product N-Alkylation nitrating_mixture HNO3/H2SO4 nitrating_mixture->nitro_pyrazole alkylating_agent 4-fluorobenzyl bromide K2CO3 alkylating_agent->final_product

Caption: Proposed synthetic route for the target compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and arrangement of atoms.
Mass Spectrometry To determine the molecular weight of the compound.
FTIR Spectroscopy To identify the functional groups present in the molecule.
Elemental Analysis To determine the elemental composition of the compound.
HPLC To assess the purity of the final product.

General Protocol for Primary Enzyme Inhibition Screening

The initial step in evaluating the inhibitory potential of a novel compound is to screen it against a panel of relevant enzymes. The choice of enzymes should be guided by the known biological activities of structurally similar pyrazole derivatives.[2][3]

Enzyme Selection

Based on existing literature, the following enzyme classes are suggested for initial screening:

  • Protein Kinases: Many pyrazole derivatives are known to inhibit protein kinases.[3]

  • Topoisomerases: Some pyrazole analogs have shown activity against bacterial type II topoisomerases.[6]

  • Dehydrogenases: Certain pyrazole derivatives can inhibit enzymes like liver alcohol dehydrogenase.[7]

  • Other Enzymes: Depending on the research focus, other enzymes such as urease, β-glucuronidase, and cholinesterases could also be considered.[9]

Primary Screening Protocol

This protocol is a general guideline and should be adapted for the specific enzyme being assayed.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (stock solution in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration for screening is 10-100 µM.

  • In a 96-well plate, add the following to triplicate wells:

    • Test wells: Enzyme, assay buffer, and the test compound.

    • Positive control wells: Enzyme, assay buffer, and the positive control inhibitor.

    • Negative control wells: Enzyme, assay buffer, and DMSO.

    • Blank wells: Assay buffer and substrate (no enzyme).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).

  • Calculate the percentage of inhibition for the test compound at each concentration relative to the negative control.

Data Analysis: The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of negative control well - Rate of blank well)] * 100

Compounds showing significant inhibition (e.g., >50%) in the primary screen should be selected for further characterization.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.

IC50 Determination Protocol

Procedure:

  • Prepare a wider range of concentrations for the test compound, typically spanning several orders of magnitude around the estimated IC50 from the primary screen.[10]

  • Perform the enzyme inhibition assay as described in section 3.2, using at least 8 different concentrations of the inhibitor.[10]

  • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Data Presentation:

Inhibitor Concentration (µM) % Inhibition (Mean ± SD)
0.01...
0.1...
1...
10...
100...
......

Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with an enzyme is crucial for its development as a therapeutic agent.[10] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[11][12]

G cluster_moa Mechanism of Action (MoA) Determination Workflow start Compound shows significant IC50 value kinetic_assay Perform enzyme kinetic assays at varying substrate and inhibitor concentrations start->kinetic_assay plot_data Generate Lineweaver-Burk or Michaelis-Menten plots kinetic_assay->plot_data analyze_plots Analyze changes in Km and Vmax plot_data->analyze_plots competitive Competitive Inhibition (Km increases, Vmax unchanged) analyze_plots->competitive Lines intersect on y-axis noncompetitive Non-competitive Inhibition (Km unchanged, Vmax decreases) analyze_plots->noncompetitive Lines intersect on x-axis uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) analyze_plots->uncompetitive Lines are parallel

Caption: Workflow for determining the mechanism of enzyme inhibition.

MoA Study Protocol

Procedure:

  • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocity at several different substrate concentrations.[13]

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by fitting the data directly to the Michaelis-Menten equation using non-linear regression.

  • Analyze the effect of the inhibitor on the enzyme's kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).

Interpretation of Results:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate.[10] This results in an apparent increase in Km with no change in Vmax. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex.[12] This leads to a decrease in Vmax with no change in Km. The Lineweaver-Burk plots will show lines intersecting on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site.[10] This causes a decrease in both Vmax and Km. The Lineweaver-Burk plot will show parallel lines.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps should be integrated into the experimental design:[14]

  • Positive and Negative Controls: Always include known inhibitors and vehicle controls (e.g., DMSO) in every assay.[14]

  • Enzyme Activity Confirmation: Verify the activity of the enzyme stock before each experiment.

  • Compound Interference: Test for any interference of the compound with the assay detection method (e.g., absorbance or fluorescence quenching).

  • Reversibility: To distinguish between reversible and irreversible inhibition, a jump-dilution experiment can be performed.[10] Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and monitor for the recovery of enzyme activity.[10] Reversible inhibitors will show a recovery of activity, while irreversible inhibitors will not.[10]

Conclusion

This application note provides a structured and comprehensive approach for the initial exploration of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable data on the compound's inhibitory activity, potency, and mechanism of action. These findings will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel pyrazole derivative.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. Alichem. Available at: [Link]

  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • PF-06459988. PubChem - NIH. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Fluorinated Pyrazoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides an in-depth analysis of the fluorinated pyrazole scaffold, a privileged structure in medicinal chemistry. We will explore the fundamental physicochemical advantages conferred by fluorination, examine the diverse therapeutic applications of these compounds, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of fluorinated pyrazoles in their drug discovery programs.

The Rationale for Fluorination: Enhancing the Pyrazole Scaffold

The pyrazole ring is a versatile heterocyclic scaffold frequently employed in drug development due to its synthetic accessibility and ability to engage in various biological interactions.[1] The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF3, -OCF3, -SCF3) is not a trivial substitution but a strategic decision to modulate key pharmaceutical properties.[2][3]

The unique properties of the fluorine atom—its small size (bioisostere of hydrogen), high electronegativity, and the strength of the C-F bond—lead to predictable and advantageous changes in a molecule's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[2]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[2] This enhancement can improve membrane permeability and facilitate passage through biological barriers like the blood-brain barrier.

  • Binding Affinity: The highly polarized C-F bond can engage in favorable non-covalent interactions with protein targets, including dipole-dipole, hydrogen bonding, and orthogonal multipolar C–F···C=O interactions, which can significantly enhance binding affinity and selectivity.[4]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and thereby influencing its solubility, absorption, and target engagement.

The logical flow of how fluorination impacts drug properties is illustrated below.

Fluorination_Impact Fluorination Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Binding_Affinity Enhanced Binding Affinity Fluorination->Binding_Affinity pKa_Modulation pKa Modulation Fluorination->pKa_Modulation Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Target_Selectivity Improved Target Selectivity Binding_Affinity->Target_Selectivity Solubility_Profile Altered Solubility Profile pKa_Modulation->Solubility_Profile Membrane_Permeability->Bioavailability

Caption: Impact of Fluorination on Drug Properties.

Therapeutic Applications & Case Studies

Fluorinated pyrazoles have demonstrated efficacy across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] Their popularity has grown exponentially, with over half of all research contributions on the topic published in the last five years.[5][6][7]

Kinase Inhibitors in Oncology

Protein kinases are critical targets in oncology, and the pyrazole scaffold is a key framework in the structure of many FDA-approved protein kinase inhibitors (PKIs).[1][8][9] Fluorination enhances the ability of these molecules to fit into the ATP-binding pocket with high affinity and selectivity.

Case Study: Ruxolitinib (Jakafi®)

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) used to treat myelofibrosis. Its structure features a pyrazole core. The fluorinated cyclopentane ring and the cyano group are crucial for its binding mode. The pyrazole scaffold itself forms key hydrogen bonds within the kinase hinge region, a common interaction mode for pyrazole-based inhibitors.[10]

The general mechanism of JAK inhibitors like Ruxolitinib is to block the signaling pathway that leads to uncontrolled cell growth.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription initiates Ruxolitinib Ruxolitinib (Fluorinated Pyrazole) Ruxolitinib->JAK INHIBITS

Caption: Simplified JAK-STAT Signaling Pathway Inhibition.

Anti-Inflammatory Agents

Fluorinated pyrazoles are prominent in the development of anti-inflammatory drugs. The most well-known example is Celecoxib (Celebrex®) , a selective COX-2 inhibitor. The trifluoromethyl (-CF3) group on the pyrazole ring is critical for its selectivity for the COX-2 enzyme over COX-1, which reduces gastrointestinal side effects associated with non-selective NSAIDs.[2]

CompoundTargetKey Structural FeatureTherapeutic Use
Celecoxib COX-2TrifluoromethylpyrazoleAnti-inflammatory, Pain
Ruxolitinib JAK1/JAK2Pyrazole coreMyelofibrosis, Polycythemia vera
Lenacapavir HIV CapsidPolyfluorinated pyrazoleAnti-HIV[2][11]
Acrizanib VEGFR-2Fluorine-containing pyrazoleOncology (Investigational)[2]
Antiviral and Other Applications

The application of fluorinated pyrazoles extends to antiviral therapies. For instance, certain 4-fluoropyrazole hybrids act as Toll-Like Receptor 7 (TLR-7) modulators for treating viral infections.[4] These compounds demonstrate a wide range of biological activities, including antibacterial and antifungal properties.[12]

Synthetic Protocols: A Practical Guide

The synthesis of fluorinated pyrazoles can be challenging due to the high reactivity of the pyrazole ring towards electrophilic fluorinating agents.[13] Therefore, the most common and reliable strategies involve the construction of the pyrazole ring from already fluorinated building blocks.

General Workflow: Synthesis from Fluorinated β-Ketonitriles

A robust method for synthesizing 4-fluoropyrazoles involves the condensation of a fluorinated β-ketonitrile with hydrazine. This approach offers good regioselectivity and is adaptable to a wide range of substrates.

Synthesis_Workflow Start Fluorinated β-Ketonitrile Step1 Condensation/ Cyclization Start->Step1 Reagent Hydrazine Hydrate Reagent->Step1 Intermediate Crude Product Mixture Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Product Pure 4-Fluoropyrazole Step2->Product Step3 Characterization (NMR, MS, HPLC) Product->Step3 Final Verified Product Step3->Final

Caption: General Synthetic Workflow for 4-Fluoropyrazoles.

Protocol: Synthesis of a 3-Amino-4-fluoro-5-phenylpyrazole Derivative

This protocol describes a representative synthesis based on the reaction of a monofluorinated β-ketonitrile with hydrazine, a method known to produce 3-amino-4-fluoropyrazoles.[13]

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and under the supervision of a qualified chemist.

Materials:

  • 2-benzoyl-2-fluoroacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or Isopropanol), reagent grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-benzoyl-2-fluoroacetonitrile (e.g., 1.77 g, 10 mmol).

    • Dissolve the starting material in 30 mL of ethanol.

    • Causality Note: Ethanol is chosen as the solvent for its ability to dissolve both the polar hydrazine and the less polar ketonitrile, and its boiling point is suitable for reflux conditions that drive the reaction to completion.

  • Reagent Addition:

    • While stirring, add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise to the solution at room temperature.

    • A slight excess of hydrazine is used to ensure complete consumption of the limiting starting material.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate validates the progress of the reaction.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be used directly for purification.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Causality Note: Column chromatography separates the desired fluorinated pyrazole from unreacted starting materials and any potential side products based on polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization:

    • Characterize the final product using standard analytical techniques:

      • ¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • HPLC: To determine the purity of the final compound.

Future Outlook

The application of fluorinated pyrazoles in medicinal chemistry is poised for continued expansion.[5][6][7] Emerging synthetic methodologies are making novel fluorinated scaffolds more accessible.[14] Future research will likely focus on developing more complex, poly-fluorinated pyrazole systems and exploring their potential as covalent inhibitors, allosteric modulators, and PET imaging agents. The proven success of this scaffold ensures it will remain a high-priority area for drug discovery and development professionals.

References

  • Nenajdenko, V. G., Shastin, A. V., & Balenkova, E. S. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(5), 2694-2785. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Sloop, J. C., Holder, C. L., & Henary, M. (2015). Selective Incorporation of Fluorine in Pyrazoles. Synthesis, 47(10), 1401-1420. [Link]

  • Maehr, H., & Uskokovic, M. R. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4652-4655. [Link]

  • Shastin, A. V., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Nenajdenko, V. G., Shastin, A. V., & Balenkova, E. S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

  • Aksoydan, B., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Holder, C. (2015). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]

  • Chen, P., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • ResearchGate. (2009). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety... ResearchGate. [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Mayo Clinic. (2023). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives... Mayo Clinic. [Link]

  • Johnson, T. A. (2020). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Glamoçlija, J., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi... PubMed Central. [Link]

  • ChemRxiv. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • ResearchGate. (2024). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening for Modulators of Inflammatory Signaling using 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the application of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a high-throughput screening (HTS) campaign designed to identify novel modulators of inflammatory signaling pathways. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This application note outlines a robust, cell-based HTS assay protocol targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. The described workflow is optimized for reliability, scalability, and the identification of potent "hit" compounds for further drug development.

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[4] Its derivatives have been shown to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][5] The compound of interest, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, belongs to this versatile class. While the specific biological target of this molecule is yet to be fully elucidated, its structural features suggest a potential role in modulating intracellular signaling cascades.

Inflammation is a complex biological response implicated in a myriad of diseases, from autoimmune disorders to cancer. A key signaling pathway governing the expression of pro-inflammatory genes is the NF-κB pathway. Consequently, the identification of small molecules that can modulate this pathway is of significant therapeutic interest. This application note details a high-throughput screening protocol to assess the inhibitory potential of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and other library compounds on NF-κB activation in a cellular context.

Cell-based assays are increasingly employed in HTS as they provide a more physiologically relevant environment compared to biochemical assays, allowing for the assessment of compound effects on complex cellular pathways.[6][7] The assay described herein utilizes a stable reporter cell line to quantify NF-κB activation, providing a robust and scalable platform for identifying novel anti-inflammatory agents.

Assay Principle and Design

The HTS assay is designed to quantify the inhibition of TNF-α-induced NF-κB activation in a human cell line. The core of this assay is a HEK293 cell line stably transfected with a reporter construct containing multiple copies of an NF-κB response element upstream of a firefly luciferase gene.

Workflow Overview:

  • Cell Plating: HEK293-NF-κB-luciferase reporter cells are seeded into high-density microplates.[8]

  • Compound Treatment: Test compounds, including 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and controls are added to the cells.

  • Pathway Activation: The NF-κB pathway is stimulated with a pro-inflammatory cytokine, TNF-α.

  • Signal Detection: After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured. A decrease in luminescence in the presence of a test compound indicates potential inhibition of the NF-κB pathway.

Visualizing the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated HTS Protocol cluster_analysis Data Analysis & Hit Identification Cell_Culture HEK2993-NF-κB-luc Reporter Cell Culture Seeding Dispense Cells into 384-well Plates Cell_Culture->Seeding Compound_Plate Compound Library Plate (incl. Test Compound) Dispensing Pin Transfer of Compounds & Controls Compound_Plate->Dispensing Seeding->Dispensing Stimulation Addition of TNF-α (Pathway Activator) Dispensing->Stimulation Incubation Incubate Plates Stimulation->Incubation Detection Add Luciferase Substrate (Readout) Incubation->Detection Readout Measure Luminescence (Plate Reader) Detection->Readout Data_QC Calculate Z'-factor & Signal-to-Background Readout->Data_QC Hit_Selection Identify 'Hits' Based on % Inhibition Threshold Data_QC->Hit_Selection

Caption: Automated High-Throughput Screening Workflow for NF-κB Inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293-NF-κB-luciferase stable cell line

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 µg/mL Puromycin

  • Assay Plates: 384-well, solid white, flat-bottom plates

  • Test Compound: 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, dissolved in DMSO to a 10 mM stock.

  • Positive Control: Known NF-κB inhibitor (e.g., Bay 11-7082)

  • Negative Control: DMSO (0.1% final concentration)

  • Stimulant: Recombinant Human TNF-α

  • Detection Reagent: Luciferase Assay System (e.g., Promega Bright-Glo™)

Step-by-Step HTS Protocol
  • Cell Preparation:

    • Culture HEK293-NF-κB-luciferase cells to ~80% confluency.

    • On the day of the assay, harvest cells and resuspend in fresh culture medium to a density of 2 x 10^5 cells/mL.[9]

  • Cell Seeding:

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates for 4 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by serial diluting the 10 mM stock of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and other library compounds in DMSO.

    • Using a pin tool or acoustic dispenser, transfer 50 nL of compound solution to the assay plates.

    • Controls on each plate:

      • Negative Control: Wells with cells and 0.1% DMSO.

      • Positive Control: Wells with cells and a known NF-κB inhibitor at a concentration that gives maximum inhibition (e.g., 10 µM Bay 11-7082).

      • Unstimulated Control: Wells with cells and 0.1% DMSO, but no TNF-α stimulation.

  • Stimulation:

    • Prepare a 2X working solution of TNF-α in culture medium (final concentration of 10 ng/mL).

    • Add 25 µL of the TNF-α solution to all wells except the unstimulated control wells. Add 25 µL of culture medium to the unstimulated control wells.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the assay plates for 6 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase detection reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

Assay Quality Control

Before analyzing the effects of the test compounds, it is crucial to validate the performance of each assay plate.[10] Key metrics include the Z'-factor and the Signal-to-Background (S/B) ratio.

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

  • S/B Ratio Calculation:

    • S/B = Mean_negative / Mean_positive

ParameterFormulaAcceptance Criteria
Z'-factor `1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background Mean_neg / Mean_pos> 5
CV (%) of Controls (SD / Mean) * 100< 15%
Hit Identification

The activity of each compound is expressed as the percentage of inhibition of the NF-κB signal.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_positive) / (Mean_negative - Mean_positive))

A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls). All identified hits should be re-tested to confirm their activity.[11]

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Test_Compound 1-(4-fluorobenzyl)-3,5-dimethyl -4-nitro-1H-pyrazole Test_Compound->IKK Potential Inhibition Point DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Initiates

Sources

Application Notes & Protocols for the Advanced Analytical Detection of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Strategy for Robust Analysis

The compound 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds significant in medicinal chemistry for its diverse biological activities.[1] Whether this molecule is a final active pharmaceutical ingredient (API), a critical intermediate, or a potential process-related impurity, the ability to accurately and precisely detect and quantify it is paramount. The development of robust analytical methods is not merely a procedural step but the foundation of product quality, safety, and efficacy in the pharmaceutical industry.

This guide provides a comprehensive framework for the development and validation of advanced analytical methods for this specific analyte. It is designed for researchers, analytical scientists, and drug development professionals. The methodologies detailed herein are grounded in first principles and adhere to global regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, ensuring that the developed methods are fit for their intended purpose.[2][3][4] We will explore the primary workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), the high-sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the potential utility of Gas Chromatography-Mass Spectrometry (GC-MS).

The causality behind each procedural choice is explained, transforming these protocols from simple instructions into a self-validating system of scientific inquiry.

Analyte-Specific Considerations for Method Development

The molecular structure of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole dictates the most effective analytical strategies:

  • Chromatographic Behavior: The molecule possesses significant non-polar character due to the fluorobenzyl and dimethyl-pyrazole moieties, making it an ideal candidate for reversed-phase chromatography.

  • Spectroscopic Properties: The presence of the pyrazole and benzene rings, along with the nitro group, creates a conjugated system that absorbs ultraviolet (UV) light. This inherent chromophore is the basis for quantitative analysis using UV-based detectors like a Photodiode Array (PDA) detector.

  • Ionization Potential: The nitrogen atoms within the pyrazole ring are susceptible to protonation, making the molecule suitable for analysis by positive-ion electrospray ionization (ESI) mass spectrometry, which is crucial for high-sensitivity detection and structural confirmation.[5]

G cluster_0 Analytical Workflow Sample Sample Receipt & Login Prep Sample & Standard Preparation Sample->Prep Dilution, Dissolution Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Prep->Analysis Sequence Injection Processing Data Processing & Integration Analysis->Processing Chromatogram Generation Review Data Review & Interpretation Processing->Review Purity, Assay, Impurity Profile Report Final Report & Certificate of Analysis Review->Report QA Approval

Caption: General analytical workflow from sample receipt to reporting.

Primary Method: Purity and Assay by RP-HPLC-PDA

High-Performance Liquid Chromatography is the cornerstone for purity assessment and quantification of pharmaceutical compounds.[6][7] A reversed-phase method provides excellent resolution for separating the main analyte from potential process impurities or degradation products.

Causality of Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its hydrophobic nature, which provides strong retention for the non-polar analyte.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of compounds with a range of polarities. Starting with a higher aqueous content allows for the elution of any polar impurities, while increasing the organic content (acetonitrile) ensures the elution of the main analyte and any non-polar impurities. A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous phase to suppress the ionization of any residual silanols on the column packing, leading to improved peak shape.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the entire UV-Vis spectrum for each peak. This enables peak purity analysis, confirming that the chromatographic peak of the analyte is not co-eluting with an impurity.

Protocol 1: RP-HPLC-PDA Method for Purity Analysis

A. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference Standard (RS) of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q).

  • Phosphoric acid or Formic acid (Analytical grade).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.[6]

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the analysis sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

C. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of small molecules.
Flow Rate 1.0 mL/minProvides good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 5 µLA small volume prevents peak distortion and column overloading.
PDA Detection 254 nm (or λmax of analyte), Scan: 200-400 nm254 nm is a common wavelength for aromatic compounds; scanning provides full spectral data.
Gradient Program Time (min)%B
0.040
20.090
25.090
25.140
30.040

D. System Suitability and Analysis

  • Make five replicate injections of the Reference Standard Solution.

  • Verify system suitability:

    • Tailing Factor: ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent normalization, excluding peaks from the blank and those below the reporting threshold (e.g., 0.05%).

High-Sensitivity Method: LC-MS/MS for Trace Analysis

For identifying and quantifying trace-level impurities or for bioanalytical applications, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[8][9]

Causality of Method Design:
  • Ionization: Positive-mode Electrospray Ionization (ESI+) is chosen because the pyrazole nitrogen is easily protonated to form a stable [M+H]⁺ ion.

  • Quantification Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This technique involves selecting the precursor ion (the protonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This process acts as a highly specific mass filter, eliminating background noise and enabling quantification at very low levels (pg/mL or ng/mL).[10]

cluster_0 Triple Quadrupole Mass Spectrometer (MS/MS) LC From LC Column Source ESI Source (Ionization) LC->Source Q1 Q1 (Precursor Ion Selection) Source->Q1 [M+H]⁺ Q2 Q2 (Collision Cell Fragmentation) Q1->Q2 Selected m/z Q3 Q3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Fragment m/z

Caption: Principle of LC-MS/MS analysis using a triple quadrupole instrument.

Protocol 2: LC-MS/MS Method for Trace Quantification

A. Instrumentation and Reagents

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC conditions and reagents as described in Protocol 1 (Formic acid is preferred over phosphoric acid as it is volatile and MS-compatible).

B. Mass Spectrometer Parameters (Typical Starting Values)

  • The exact mass of the analyte is C13H14FN3O2 ≈ 279.11 g/mol . The protonated molecule [M+H]⁺ will have an m/z of ~280.1.

ParameterSettingRationale
Ionization Mode ESI PositivePyrazole nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation and transmission of ions.
Source Temperature 150 °CFacilitates desolvation without degrading the analyte.
Desolvation Temp. 400 °CEnsures complete solvent evaporation from the charged droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in the desolvation process.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
MRM Transition Q1: 280.1 m/z → Q3: [Fragment m/z]Specific transition for quantification. Fragment ion must be determined experimentally via infusion and product ion scan. A likely fragment is the loss of the fluorobenzyl group.

C. Analysis Workflow

  • Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Determine MRM Transition: Infuse a standard solution of the analyte directly into the mass spectrometer. Perform a full scan to confirm the [M+H]⁺ ion at m/z 280.1. Then, perform a product ion scan on m/z 280.1 to identify the most stable and abundant fragment ions. Select the most intense fragment for the MRM transition.

  • Develop Calibration Curve: Prepare a series of calibration standards at concentrations relevant to the expected impurity levels (e.g., 0.5 ng/mL to 100 ng/mL).

  • Analyze Samples: Inject the calibration standards followed by the samples to be tested.

  • Quantify: Quantify the analyte in the samples by plotting the peak area against the concentration of the calibration curve.

Alternative Method: GC-MS Analysis

Gas Chromatography-Mass Spectrometry can be a powerful tool for separation and identification, particularly due to the highly reproducible fragmentation patterns generated by Electron Ionization (EI).[11] Its suitability depends on the analyte's volatility and thermal stability.

Causality of Method Design:
  • Feasibility: The analyte has a moderate molecular weight and may be sufficiently volatile for GC analysis. However, nitroaromatic compounds can sometimes be thermally labile, potentially degrading in the hot GC inlet.[12] Therefore, a feasibility study is the critical first step.

  • Inlet Temperature: A lower-than-typical inlet temperature should be evaluated first to minimize the risk of on-column degradation.

  • Column: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5) is a versatile choice for a wide range of semi-volatile organic compounds.

Protocol 3: GC-MS Feasibility and Analysis

A. Instrumentation and Reagents

  • GC-MS system with an EI source.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High-purity Helium as the carrier gas.

  • Sample dissolved in a volatile solvent like Ethyl Acetate.

B. GC-MS Conditions (Typical Starting Values)

ParameterSettingRationale
Inlet Temperature 250 °C (evaluate lower temps if degradation is observed)Balance between efficient volatilization and analyte stability.
Injection Mode Splitless (for trace analysis) or Split (for assay)Mode depends on the concentration of the sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)Separates compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Electron Energy 70 eVStandard energy to produce reproducible fragmentation patterns.
Scan Range 50 - 400 amuCovers the molecular ion and expected fragment ions.

C. Data Interpretation

  • The primary identification tool is the mass spectrum. The fragmentation pattern in EI is highly reproducible and can be used for library matching or structural confirmation.

  • Expected Fragments: Look for the molecular ion (M⁺) at m/z 279 and characteristic fragments corresponding to the loss of NO₂ (m/z 233), cleavage of the benzyl group (m/z 109 for C₇H₆F⁺), and the pyrazole moiety.

Method Validation Protocol (Based on ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][4] The following parameters must be evaluated for the primary HPLC assay method.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity Peak is resolved from all other components (Resolution > 2.0). Peak purity index > 0.995.To ensure the signal is unequivocally from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal).To demonstrate a proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery at three concentration levels.To assess the closeness of the test results to the true value.
Precision Repeatability: RSD ≤ 2.0% (n=6). Intermediate Precision: RSD ≤ 2.0% (inter-day/analyst).To measure the method's consistency under various conditions.
LOD Signal-to-Noise ratio of ~3:1.The lowest amount of analyte that can be detected.
LOQ Signal-to-Noise ratio of ~10:1. Precision (RSD) should be acceptable (e.g., ≤ 10%).The lowest amount of analyte that can be accurately quantified.
Robustness System suitability parameters remain within limits after small, deliberate variations in method parameters (e.g., ±2 °C in temp, ±5% in organic mobile phase).To demonstrate the method's reliability during normal usage.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. Available from: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available from: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information. Available from: [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. PubMed. Available from: [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications. Available from: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]

  • Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. ResearchGate. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. NIH National Center for Biotechnology Information. Available from: [Link]

  • A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids. RSC Publishing. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives. ResearchGate. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. R Discovery. Available from: [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. NIH National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2][3] Its remarkable therapeutic versatility has driven continuous innovation in synthetic methodologies. This guide provides an in-depth exploration of both classical and contemporary laboratory methods for the synthesis of novel pyrazole-based compounds. Moving beyond mere procedural lists, it delves into the mechanistic rationale behind these techniques, offering practical, field-tested protocols and insights to empower researchers in the rational design and synthesis of next-generation pyrazole derivatives.

The Enduring Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds distinguished by two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural profile, enabling them to act as versatile pharmacophores capable of engaging with a wide array of biological targets.[1][4] The clinical success of pyrazole-containing drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB—validates the privileged status of this scaffold in drug discovery.[1] The ongoing quest for novel therapeutics necessitates efficient, adaptable, and scalable synthetic routes to access structurally diverse pyrazole libraries.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in the 1880s, remains a robust and widely utilized method for constructing the pyrazole core.[5][6] It is a quintessential example of a cyclocondensation reaction, valued for its reliability and use of readily available starting materials.

Mechanistic Insight

The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[5][6] The causality of the reaction pathway is governed by the differential reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

  • Initial Condensation: The reaction typically initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto the more electrophilic carbonyl group (often a ketone over an ester) of the 1,3-dicarbonyl substrate. This forms a hydrazone intermediate.[5][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: A subsequent dehydration step results in the formation of the stable, aromatic pyrazole ring.[5]

A critical consideration in the Knorr synthesis is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric products can potentially form. The reaction outcome is dictated by which carbonyl is attacked first and which hydrazine nitrogen initiates the cyclization, factors influenced by both steric and electronic effects.[7]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R'-NH-NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Ring Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one via Knorr Condensation

This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[5][8]

Principle: Phenylhydrazine is condensed with ethyl acetoacetate in the presence of an acid catalyst. The ketone carbonyl of the ethyl acetoacetate is more reactive towards the hydrazine than the ester carbonyl, directing the initial condensation.

Materials and Reagents:

  • Phenylhydrazine (97%)

  • Ethyl acetoacetate (99%)

  • 1-Propanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate, TLC plates (silica), filtration apparatus.

Safety Precautions:

  • Hydrazine derivatives are toxic and potential carcinogens. Handle phenylhydrazine in a well-ventilated fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses).

  • Acetic acid is corrosive. Handle with care.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 10 mmol, 1.30 g).

  • Add 1-propanol (10 mL) to dissolve the ester.

  • Add phenylhydrazine (e.g., 10 mmol, 1.08 g) to the solution, followed by 3-4 drops of glacial acetic acid.[5]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring for 1 hour.[5]

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane), comparing the reaction mixture to the starting ethyl acetoacetate.[5]

  • Once the reaction is complete (disappearance of starting material), remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath. A precipitate should form. If not, add cold water dropwise to induce crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water.[5]

  • Allow the product to air dry completely. Recrystallization from ethanol/water may be performed for higher purity.

Characterization:

  • TLC: The product should show a single spot with a different Rf value than the starting materials.

  • Melting Point: Determine the melting range of the dried product and compare it to the literature value.

  • NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the pyrazolone product. Note that pyrazolones can exist in tautomeric forms, which may be reflected in the spectra.[5]

Expected Results:

  • Yield: 70-90%

  • Appearance: Off-white to pale yellow crystalline solid.

Modern Strategies for Pyrazole Synthesis

While classical methods are reliable, modern drug discovery demands greater efficiency, diversity, and sustainability. Advanced synthetic strategies have emerged to meet these needs.

Multi-Component Reactions (MCRs)

MCRs involve the combination of three or more starting materials in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[9][10] This approach is highly valued in medicinal chemistry for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks.[9][11]

Causality and Design: The power of MCRs lies in the carefully orchestrated sequence of reactions. For pyrazole synthesis, a common strategy involves the in situ formation of a key intermediate, such as a hydrazone or an enaminone, which then undergoes a cyclization cascade with other components.[9] The choice of catalyst (acid, base, or metal) is critical for controlling the reaction pathway and ensuring high yields.

MCR_Workflow cluster_inputs One-Pot Reaction Vessel A Component A (e.g., Aldehyde) Intermediate In Situ Generated Intermediate A->Intermediate Reaction Cascade B Component B (e.g., Hydrazine) B->Intermediate C Component C (e.g., β-Ketoester) C->Intermediate Catalyst Catalyst Catalyst->Intermediate Product Substituted Pyrazole Intermediate->Product Cyclization/ Dehydration

Caption: General workflow for a Multi-Component Reaction (MCR).

Protocol 2: Three-Component Synthesis of a Tetrasubstituted Pyrazole

This protocol is representative of an MCR approach that offers high efficiency and access to densely functionalized pyrazoles.[12]

Principle: An aromatic aldehyde, a β-dicarbonyl compound (ethyl acetoacetate), and a hydrazine are condensed in a one-pot reaction, often facilitated by a green solvent like water or ethanol and a mild catalyst.

Materials and Reagents:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Phenylhydrazine hydrochloride

  • Water or Ethanol

  • Cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst (optional, for aqueous reactions)[12]

  • Reaction vessel suitable for the chosen solvent and temperature.

Safety Precautions:

  • Handle all chemicals in a fume hood.

  • Refer to the safety data sheets (SDS) for all reagents.

Step-by-Step Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and phenylhydrazine hydrochloride (5 mmol).

  • Add the chosen solvent (e.g., 20 mL of water). If using water, add a catalytic amount of CTAB (e.g., 0.1 mmol).[12]

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-80°C) for 2-4 hours.

  • Monitor the reaction by TLC. The formation of a solid product is often observed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the pure tetrasubstituted pyrazole.

Characterization:

  • Confirm the structure and purity using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results:

  • Yields: Often high, ranging from 85-97%.[12]

  • Advantages: This method avoids hazardous organic solvents, simplifies the workup procedure, and allows for the rapid synthesis of diverse analogs by simply varying the three input components.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by offering a non-classical heating method that can dramatically reduce reaction times, increase yields, and improve product purity.[13][14]

Mechanistic Advantage: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, often enabling reactions to proceed under milder conditions or in shorter timeframes. For pyrazole synthesis, microwave assistance can accelerate both the initial condensation and the final cyclization steps.[9][14]

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes[14]
Energy Input Indirect, slowDirect, rapid, uniform
Yields Often moderate to goodFrequently higher
Side Reactions More prevalent due to prolonged heatingOften minimized
Solvent High-boiling point solvents often neededCan use lower-boiling, greener solvents

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Protocol 3: Rapid Microwave-Assisted Knorr Synthesis

This protocol demonstrates the acceleration of the classical Knorr reaction using a dedicated microwave reactor.

Principle: The condensation of an aryl hydrazine with a cyanoketone or aminocrotononitrile is rapidly achieved in an acidic solution under microwave irradiation.[15]

Materials and Reagents:

  • Aryl hydrazine (e.g., phenylhydrazine)

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid (HCl)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Safety Precautions:

  • Only use vials specifically designed for microwave synthesis to handle pressure build-up.

  • Never exceed the recommended volume or temperature for the vials.

  • Perform the reaction in a fume hood.

Step-by-Step Procedure:

  • In a 10 mL microwave reactor vial, combine the aryl hydrazine (1 mmol) and 3-aminocrotononitrile (1 mmol).

  • Add 1 M HCl (e.g., 3-5 mL) to the vial.

  • Seal the vial with the appropriate cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-15 minutes with stirring.[15]

  • After the irradiation is complete, allow the vial to cool to room temperature (the instrument will typically do this automatically).

  • Once cooled, carefully open the vial in the fume hood.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the product with cold water and allow it to dry.

Expected Results:

  • Yields: Typically 70-90%.[15]

  • Time Savings: A reaction that might take several hours conventionally is completed in under 20 minutes. This high-throughput capability is invaluable for generating compound libraries for screening.

Conclusion and Future Outlook

The synthesis of pyrazole-based compounds is a dynamic and evolving field. While the Knorr synthesis provides a reliable foundation, modern methods like multi-component reactions and microwave-assisted synthesis offer unparalleled advantages in speed, efficiency, and sustainability.[9][13][16] The adoption of green chemistry principles, such as using aqueous media and minimizing waste, is becoming increasingly critical.[12][17] For researchers in drug development, mastering these diverse synthetic toolkits is essential for navigating the complex landscape of medicinal chemistry and successfully creating the next generation of pyrazole-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Cherfi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

  • Farghaly, T. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Portilla, J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]

  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • AIP Publishing. (2023). Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. Retrieved from [Link]

  • Research Square. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]

  • Portilla, J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

strategies to improve the synthesis yield of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.

The synthesis of this target molecule is typically achieved via a three-step sequence: the formation of the pyrazole core, followed by electrophilic nitration, and concluding with N-alkylation. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer-based approach to address specific experimental issues.

Experimental Workflow Overview

The overall synthetic pathway is summarized below. Each stage requires careful control of reaction conditions to maximize yield and minimize side-product formation.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethyl-1H-pyrazole A->B Condensation (Ethanol, Reflux) D 3,5-Dimethyl-4-nitro-1H-pyrazole B->D Electrophilic Substitution C Nitrating Agent (e.g., HNO3/H2SO4) C->D F 1-(4-fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole D->F Nucleophilic Substitution E 4-Fluorobenzyl Bromide + Base E->F

Figure 1: General three-step synthesis pathway.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 2: Nitration of 3,5-Dimethyl-1H-pyrazole
Q1: My yield for the nitration of 3,5-dimethyl-1H-pyrazole is consistently low. What factors should I investigate?

A1: Low yields in the nitration of pyrazoles are a frequent issue, often stemming from suboptimal reaction conditions or the choice of nitrating agent. The pyrazole ring is sensitive to reaction conditions, and balancing reactivity while avoiding degradation is key.

Causality & Experimental Choices:

  • Nitrating Agent Potency: The choice of nitrating agent is critical. A system that is too harsh can lead to degradation and the formation of unwanted byproducts, while one that is too mild will result in an incomplete reaction. Common nitrating systems for pyrazoles include mixtures like nitric acid/sulfuric acid (HNO₃/H₂SO₄) or nitric acid/acetic anhydride (HNO₃/Ac₂O).[1] For sensitive substrates, milder reagents like nitric acid/trifluoroacetic anhydride (TFAA) can be effective.[2][3]

  • Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to overheating, which significantly increases the rate of side reactions and decomposition of the product. The reaction should be performed in an ice bath with slow, portion-wise addition of the nitrating agent.

  • Reaction Time and Quenching: Over-extending the reaction time can lead to the formation of di-nitro products or other impurities. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly quenched by pouring it over crushed ice.

  • Acid Concentration: When using mixed acid (HNO₃/H₂SO₄), the concentration of sulfuric acid is crucial. It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Insufficient sulfuric acid will slow the reaction, while an excessive amount can lead to charring. A typical procedure involves dissolving the pyrazole in concentrated sulfuric acid before slowly adding the mixed acid.[4]

Troubleshooting Table: Nitration Conditions

ParameterIssueRecommended ActionScientific Rationale
Nitrating Agent Low conversion or product degradation.Consider switching from HNO₃/H₂SO₄ to a milder system like HNO₃/TFAA.[3]TFAA activates nitric acid to form trifluoroacetyl nitrate, a less aggressive nitrating species that can reduce substrate decomposition.
Temperature Reaction mixture darkens (charring), low yield.Maintain strict temperature control (0-5 °C) during reagent addition. Ensure efficient stirring.Prevents runaway exothermic reactions and minimizes the formation of oxidative decomposition byproducts.
Reagent Addition Localized overheating, formation of dark tars.Add the nitrating agent dropwise or in small portions to the substrate solution over an extended period.Ensures the heat generated can be dissipated effectively by the cooling bath, maintaining a homogenous reaction temperature.
Work-up Product loss during extraction.After quenching on ice, ensure the pH is appropriately adjusted before extraction. Use a suitable solvent like dichloromethane or ethyl acetate for repeated extractions.[5]The nitropyrazole product may have some solubility in acidic water. Neutralization can improve partitioning into the organic layer.
Step 3: N-Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole
Q2: The N-alkylation reaction with 4-fluorobenzyl bromide is incomplete, or I'm getting a messy reaction profile on TLC. What's going wrong?

A2: The N-alkylation step is a nucleophilic substitution where the deprotonated pyrazole anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide. Inefficiency in this step usually points to issues with the base, solvent, or reagent quality.

Causality & Experimental Choices:

  • Base Selection and Stoichiometry: The base's role is to deprotonate the N-H of the pyrazole, generating the nucleophilic pyrazolate anion. A strong base like sodium hydride (NaH) is highly effective but requires anhydrous conditions and careful handling.[6] A weaker base like potassium carbonate (K₂CO₃) is safer and often sufficient, though it may require higher temperatures or longer reaction times.[7] Using an insufficient amount of base will result in unreacted starting material.

  • Solvent Choice: The solvent must be able to dissolve the pyrazole and the base, and it should be aprotic to avoid reacting with the base or the pyrazolate anion. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are excellent choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[7][8]

  • Reagent Purity: The 4-fluorobenzyl bromide should be pure. Impurities or degradation (e.g., hydrolysis to the alcohol) will lower the yield. Similarly, the 3,5-dimethyl-4-nitro-1H-pyrazole should be dry and free of acidic impurities that would consume the base.

  • Temperature and Reaction Time: While some alkylations proceed at room temperature, others may require heating to go to completion, especially with weaker bases like K₂CO₃.[7] Monitor the reaction by TLC to determine the optimal reaction time and avoid potential decomposition from prolonged heating.

Troubleshooting Table: N-Alkylation Conditions

ParameterIssueRecommended ActionScientific Rationale
Base Incomplete reaction.If using K₂CO₃, try switching to a stronger base like NaH. Ensure at least 1.1-1.2 equivalents are used.[6]NaH is a non-nucleophilic, strong base that irreversibly deprotonates the pyrazole, driving the reaction forward more effectively than an equilibrium base like K₂CO₃.
Solvent Low solubility of reagents, slow reaction.Use a polar aprotic solvent like anhydrous DMF or acetonitrile.These solvents facilitate Sₙ2 reactions by solvating the counter-ion of the base, leaving the pyrazolate anion more "naked" and nucleophilic.
Temperature Reaction is stalled at room temperature.Gently heat the reaction mixture (e.g., 50-60 °C) and monitor by TLC.Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate, particularly with less reactive alkyl halides or weaker bases.
Side Products Multiple spots on TLC.Ensure the reaction is run under an inert atmosphere (N₂ or Ar), especially when using NaH. Purify the 4-fluorobenzyl bromide before use if its quality is suspect.An inert atmosphere prevents the reaction of the highly reactive base with atmospheric moisture and CO₂. Impure reagents can lead to a variety of side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism for the nitration at the C4 position of 3,5-dimethyl-1H-pyrazole?

A3: The nitration of 3,5-dimethyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The N1 nitrogen atom donates electron density into the ring, and the two methyl groups at C3 and C5 are also electron-donating, further activating the ring. The C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. The mechanism proceeds via the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion.

Figure 2: Mechanism of electrophilic nitration of pyrazole. (Conceptual diagram)
Q4: How can I effectively purify the final product, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

A4: Purification is crucial for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

  • Column Chromatography: This is the most versatile method. A silica gel column is typically used. The eluent system must be optimized to provide good separation between the product, unreacted starting materials, and any byproducts. A good starting point for the eluent is a mixture of hexane and ethyl acetate, gradually increasing the polarity (the proportion of ethyl acetate).

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure material. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good candidates to screen. Knowledge of solubility data is very helpful for this process.[2][9]

  • Acid-Base Extraction / Salt Formation: An alternative purification strategy for pyrazoles involves their conversion into acid addition salts, which can be crystallized from organic solvents, leaving neutral impurities behind. The pure pyrazole can then be recovered by basification.[10]

Q5: What are the critical safety precautions for this synthesis?

A5: Safety is paramount.

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic; ensure a reliable cooling bath is in place.

  • N-Alkylation: If using sodium hydride (NaH), it is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Benzyl halides are lachrymators and should be handled in a fume hood.

  • Solvents: Organic solvents like DMF, acetone, and dichloromethane have specific health and flammability risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole[7]
  • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol (2-3 mL per gram of acetylacetone).

  • Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. The addition may be exothermic.

  • Once the addition is complete, heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • The resulting residue can often be used directly in the next step or purified by distillation or recrystallization from a suitable solvent.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole (Adapted from[4])
  • In a flask submerged in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (98%).

  • With vigorous stirring, slowly add 3,5-dimethyl-1H-pyrazole (1.0 eq) in portions, ensuring the temperature does not rise above 10 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the resulting solution with a base (e.g., aqueous ammonia or NaOH solution) until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Adapted from[6])
  • To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours or until TLC indicates completion.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

References
  • Organic Letters. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • ResearchG
  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.
  • ResearchGate. (2025). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Analytical Methods (RSC Publishing). (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.
  • Semantic Scholar. (2022).
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • Meddocs Publishers. (2021).
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole) | Inorganic Chemistry.

Sources

Technical Support Center: Navigating the Stability of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges of this compound in aqueous environments. Given the limited published stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including nitropyrazoles and fluorinated heterocycles, to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in aqueous solutions?

A1: Based on its structure, the primary stability concerns are:

  • Poor Aqueous Solubility: The molecule's aromatic rings and limited polar functional groups suggest low intrinsic solubility in water, leading to a high risk of precipitation in aqueous buffers and cell culture media.

  • Hydrolytic Instability: While the pyrazole ring itself is relatively stable, extreme pH conditions (both acidic and basic) may lead to degradation over time.[1] Hydrolysis under acidic conditions has been noted for some pyrazole derivatives.[2]

  • Photodegradation: The presence of a nitroaromatic system suggests potential sensitivity to light, particularly UV radiation, which can lead to photocatalytic degradation.[3][4][5]

  • Thermal Instability: Highly nitrated pyrazoles can exhibit thermal sensitivity, although this is a greater concern for compounds with multiple nitro groups.[2] Standard experimental temperatures (e.g., 37°C) should be evaluated for long-term incubations.

Q2: How does the 4-nitro group influence the stability of the molecule?

A2: The electron-withdrawing nature of the nitro group on the pyrazole ring makes the compound resistant to oxidative degradation.[6] However, it also makes the molecule susceptible to nucleophilic attack and can contribute to photodegradation pathways.

Q3: What is the role of the 1-(4-fluorobenzyl) group in the compound's stability?

A3: The 4-fluorobenzyl group primarily influences the compound's lipophilicity, likely contributing to its poor water solubility. The fluorine atom can also enhance metabolic stability by blocking potential sites of enzymatic oxidation.[7]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Precipitation of the Compound upon Addition to Aqueous Media

Cause: This is likely due to the compound's low aqueous solubility and a phenomenon known as "solvent shock," where a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.[8]

Solutions:

  • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol).

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous media, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous medium.

  • Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Pre-warming the Medium: Gently warming the aqueous medium (e.g., to 37°C) may slightly increase the solubility of the compound. However, be mindful of potential thermal degradation with prolonged heating.[8]

  • Consider Formulation Aids: For persistent solubility issues, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations could be explored.

Issue 2: Inconsistent Results in Cell-Based Assays

Cause: This could be due to time-dependent precipitation of the compound in the cell culture medium during incubation, leading to a decrease in the effective concentration. Degradation of the compound under incubation conditions (37°C, CO2 environment) is also a possibility.

Solutions:

  • Visual Inspection: Before and after incubation, carefully inspect the culture plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous particles).

  • Solubility Limit in Media: Determine the approximate solubility limit of the compound in your specific cell culture medium (with and without serum) to ensure you are working below this concentration.

  • Time-Course Stability Study: Perform a preliminary experiment to assess the stability of the compound in the cell culture medium over the intended duration of your assay. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration by a suitable analytical method like RP-HPLC.[9]

  • pH Monitoring: Cell metabolism can lead to a decrease in the pH of the culture medium over time.[8] If the compound is pH-sensitive, this could contribute to degradation. Ensure the medium is adequately buffered.

Issue 3: Loss of Compound Potency or Activity Over Time

Cause: This is a strong indicator of chemical degradation. The primary suspects are hydrolysis, photolysis, or thermal degradation.

Solutions:

  • Protect from Light: Prepare and store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.

  • Control pH: Use well-buffered aqueous solutions and assess the stability of the compound at the working pH.

  • Optimize Storage Conditions: Store stock solutions at -20°C or -80°C. For aqueous working solutions, prepare them fresh before each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.

  • Conduct Forced Degradation Studies: To identify the specific degradation pathways, perform forced degradation studies as outlined in the protocol below. This will provide a clear understanding of the compound's liabilities.[10][11]

Experimental Protocols & Data Presentation

Table 1: Recommended Solvent Systems for Stock Solutions
SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMEnsure the final concentration in aqueous media is low (<0.5%) to avoid solvent toxicity.
Ethanol (Absolute)5-20 mMMay be more suitable for certain in vivo applications.
Acetonitrile10-50 mMPrimarily for analytical purposes (e.g., HPLC mobile phase).
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This protocol is designed to identify the potential degradation pathways of the compound.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H2O2. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating RP-HPLC method (see Protocol 3).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the loss of the parent compound and the formation of degradation products.

    • This information will reveal the compound's susceptibility to hydrolysis, oxidation, heat, and light.

Protocol 3: Stability-Indicating RP-HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for analyzing the stability of the compound.[9][12]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum (likely in the 254-280 nm range).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it can separate the parent compound from its degradation products.[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed check_conc Is final concentration below known solubility limit? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc No check_prep Review stock solution preparation and addition method check_conc->check_prep Yes success Problem Resolved reduce_conc->success optimize_prep Optimize preparation: - Slower addition - Vigorous mixing - Stepwise dilution check_prep->optimize_prep check_media Consider media interactions (pH, temperature, serum) check_prep->check_media optimize_prep->success use_aids Consider formulation aids (e.g., cyclodextrins) check_media->use_aids use_aids->success

Caption: Decision tree for troubleshooting compound precipitation.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (Light) cluster_thermal Thermal Degradation (Heat) parent 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Parent Compound) hydrolysis_prod Potential Products: - Cleavage of benzyl group - Modification of nitro group parent->hydrolysis_prod H+/OH- photo_prod Potential Products: - Reduction of nitro group to nitroso/amino - Ring rearrangement/cleavage parent->photo_prod hv thermal_prod Potential Products: - Similar to hydrolysis but accelerated parent->thermal_prod Δ

Caption: Hypothesized degradation pathways for the target compound.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available from: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. PubChem. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

  • Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega. Available from: [Link]

  • 4-nitropyrazoles. Google Patents.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available from: [Link]

  • Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst. Journal of Hazardous Materials. Available from: [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioPharm International. Available from: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Photocatalytic degradation of 4-nitrophenol (4-NP). ResearchGate. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Hacettepe University Journal of the Faculty of Pharmacy. Available from: [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • 3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile. Molbank. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available from: [Link]

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. Available from: [Link]

  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. SIELC Technologies. Available from: [Link]

Sources

troubleshooting crystallization processes for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your crystallization experiments.

Introduction to the Molecule: Structural Considerations

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a molecule with distinct structural features that influence its crystallization behavior. The pyrazole core, substituted with a nitro group, creates a highly polar and electron-deficient aromatic system.[1][2] The nitro group is a strong electron-withdrawing group, which can lead to specific intermolecular interactions and potentially impact solubility.[3] The presence of the 4-fluorobenzyl group introduces a degree of conformational flexibility and the potential for halogen bonding or altered π-π stacking interactions, which can significantly affect crystal packing.[4][5][6] Understanding these characteristics is crucial for troubleshooting crystallization processes.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a question-and-answer format.

Issue 1: My compound is "oiling out" and not forming a crystalline solid.

Q: I've dissolved my crude 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a hot solvent, but upon cooling, it separates as an oil instead of crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute separates from the solution at a temperature above its melting point in the solvent, or when the concentration of the solute is too high for nucleation to occur at a given temperature. The resulting oil is a supersaturated solution of the compound in the solvent.

Causality & Expert Insights: The complex structure of your molecule, with its polar nitro-pyrazole core and the more non-polar fluorobenzyl group, can lead to complex solubility behavior. Oiling out suggests that the supersaturation is too high upon cooling, and the kinetics favor liquid-liquid phase separation over the more ordered process of crystallization.

Step-by-Step Solutions:

  • Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. This provides a larger window for nucleation to occur.

  • Decrease the Concentration: Start with a more dilute solution. While this may reduce the overall yield, it can favor the growth of well-defined crystals over oil formation.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent System Modification:

    • Increase Solvent Polarity: Try a more polar solvent or a solvent mixture. For a compound like this, a mixture of a good solvent (e.g., ethanol, isopropanol) and a miscible anti-solvent (e.g., water) can be effective.[7] The anti-solvent reduces the solubility of the compound, promoting crystallization.

    • Utilize a Co-solvent: A co-solvent can modulate the solubility. For instance, a small amount of a less polar solvent like toluene mixed with a primary polar solvent might alter the solvation sphere around the molecule, facilitating crystal lattice formation.[7]

Issue 2: I'm getting very low or no crystal yield.

Q: I've successfully formed some crystals, but the yield is unacceptably low. How can I improve my recovery?

A: Low yield can be attributed to several factors, including high solubility of the compound in the mother liquor, incomplete precipitation, or material loss during isolation.

Causality & Expert Insights: The key is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at lower temperatures.[7] The difference in solubility across the temperature range dictates the maximum possible yield from a cooling crystallization.

Step-by-Step Solutions:

  • Optimize the Solvent System: A systematic solvent screen is recommended. The table below provides a starting point based on solvents commonly used for pyrazole derivatives.[7]

SolventPolarityBoiling Point (°C)Rationale for Use
EthanolPolar Protic78Good potential for cooling crystallization.[7]
IsopropanolPolar Protic82Similar to ethanol, offers a slightly different solubility profile.[7]
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.[7]
AcetonePolar Aprotic56Often a strong solvent; may be more suitable for anti-solvent methods.[7]
TolueneNon-polar111Can be effective for less polar compounds or as a co-solvent.[7]
WaterVery Polar100Likely to be a poor solvent, making it an excellent anti-solvent.[7]
  • Employ an Anti-Solvent: Dissolve the compound in a minimal amount of a good solvent (e.g., acetone) at room temperature. Then, slowly add a miscible anti-solvent (e.g., water) until the solution becomes slightly turbid. Gentle warming to redissolve the solid followed by slow cooling can significantly improve yield.[7]

  • Evaporation Crystallization: If the compound is highly soluble in most common solvents, slow evaporation of the solvent can be an effective method to increase the concentration and induce crystallization.[7]

  • Maximize Precipitation Time and Lower Temperature: Allow the crystallization to proceed for a longer period at a lower temperature (e.g., in a freezer) to maximize the amount of compound that crystallizes out of the solution.

Issue 3: The resulting solid is amorphous or consists of very fine needles.

Q: My product precipitates as a powder or very fine needles that are difficult to filter and handle. How can I obtain larger, more well-defined crystals?

A: The formation of amorphous solid or fine needles indicates that the nucleation rate is much faster than the crystal growth rate. This is often a result of high supersaturation and rapid cooling.

Causality & Expert Insights: The goal is to control the crystallization process to favor the growth of existing crystal nuclei over the formation of new ones. The molecular structure, with its potential for various intermolecular interactions, might lead to multiple, competing crystal packing arrangements, which can result in disordered or small crystalline domains if not controlled. The possibility of polymorphism should also be considered, where different crystal forms can arise under different conditions.[8]

Step-by-Step Solutions:

  • Slow Down the Crystallization Process:

    • Slow Cooling: As mentioned previously, a very slow cooling rate is crucial.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place this solution in a vial. Place this open vial inside a larger, sealed container that contains a poor, but volatile, solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting the growth of large, single crystals.

  • Reduce the Level of Supersaturation: Work with more dilute solutions to slow down the nucleation process.

  • Solvent Choice: The choice of solvent can influence the crystal habit. Experiment with different solvents from the table above. Aromatic solvents like toluene, for instance, might promote π-π stacking interactions differently than protic solvents like ethanol, potentially leading to different crystal morphologies.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the crystallization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

A1: Based on the properties of similar pyrazole derivatives, ethanol or isopropanol are excellent starting points for cooling crystallization.[7] They are polar enough to dissolve the nitro-pyrazole moiety at elevated temperatures but often allow for good recovery upon cooling.

Q2: How can I confirm that my product is crystalline and not amorphous?

A2: Visual inspection under a microscope can often distinguish between crystalline (defined shapes, birefringence under polarized light) and amorphous (irregular, non-birefringent) solids. For definitive characterization, analytical techniques such as Powder X-ray Diffraction (PXRD) are essential. A crystalline solid will produce a sharp diffraction pattern, while an amorphous solid will show a broad halo.

Q3: Could my compound exist in different crystalline forms (polymorphs)?

A3: Yes, polymorphism is a known phenomenon for nitro-substituted heterocyclic compounds.[8] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. It is advisable to characterize your crystalline material using techniques like Differential Scanning Calorimetry (DSC) and PXRD to check for polymorphism, especially if you observe different crystal habits under different crystallization conditions.

Q4: What analytical techniques should I use to characterize my final crystalline product?

A4: A comprehensive characterization is crucial.[9] This should include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC or GC: To assess purity.

  • FTIR Spectroscopy: To identify key functional groups (e.g., C-NO₂ stretching).

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

  • Single Crystal X-ray Diffraction (if suitable crystals are obtained): To unambiguously determine the solid-state structure.[10]

Experimental Workflows and Diagrams

Troubleshooting Crystallization: A Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow Crystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Failure no_xtal No Precipitation outcome->no_xtal Failure low_yield Low Yield / Fine Needles outcome->low_yield Failure end_success Isolate & Characterize crystals->end_success solution1 Slower Cooling / More Dilute / Seed Crystal oil->solution1 solution2 Add Anti-Solvent / Evaporate Solvent no_xtal->solution2 solution3 Slower Cooling / Vapor Diffusion / Change Solvent low_yield->solution3 solution1->cool solution2->cool solution3->cool

Caption: Decision-making workflow for troubleshooting crystallization.

Anti-Solvent Crystallization Protocol

AntiSolventProtocol Anti-Solvent Crystallization Protocol step1 1. Dissolve compound in minimal 'good' solvent (e.g., Acetone) at RT. step2 2. Slowly add 'anti-solvent' (e.g., Water) dropwise until solution becomes turbid. step1->step2 step3 3. Gently warm the solution until it becomes clear again. step2->step3 step4 4. Allow the solution to cool slowly and undisturbed. step3->step4 step5 5. Isolate crystals by filtration. step4->step5

Caption: Step-by-step protocol for anti-solvent crystallization.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. [Link]

  • Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5915. [Link]

  • ResearchGate. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • ResearchGate. (2016). (PDF) Nitropyrazoles (review). [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2012). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • National Center for Biotechnology Information. (2021). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances, 11(59), 37537-37544. [Link]

  • ResearchGate. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • Royal Society of Chemistry. (2013). The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes. CrystEngComm, 15(40), 8148-8156. [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (1991). EP0463756A1 - Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • Royal Society of Chemistry. (2016). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. CrystEngComm, 18(24), 4536-4544. [Link]

  • SciSpace. (1990). Effect of fluoro substitution on the packing motifs of benzylidene- and dibenzylidene-cyclopentanones. [Link]

  • BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Sources

optimization of reaction conditions for synthesizing substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Optimization of reaction kinetics, regioselectivity, and purification for substituted pyrazoles.[1]

Regioselectivity Control: The Knorr Synthesis "Switch"

User Issue: "I am synthesizing an unsymmetrical pyrazole using the Knorr method (1,3-diketone + aryl hydrazine), but I consistently get a difficult-to-separate mixture of 1,3- and 1,5-isomers."

Technical Insight

The Knorr synthesis is governed by the nucleophilic attack of the hydrazine nitrogens on the dicarbonyl electrophiles. In unsymmetrical systems, this competition leads to regioisomeric mixtures.[1]

  • The Trap: Standard protic solvents (EtOH, MeOH) often fail to discriminate between the transition states of the two possible pathways.

  • The Fix: Fluorinated Alcohols . Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can act as a "regio-switch."[1][2] Their high ionizing power and hydrogen-bond donating ability stabilize specific polar transition states, often driving the reaction toward the 1,5-isomer (or 1,3-isomer depending on substrate electronics) with ratios exceeding 95:5.

Optimization Protocol: The Fluorinated Solvent Switch
  • Standard Condition: 1.0 eq 1,3-diketone + 1.1 eq hydrazine in Ethanol (Reflux).

  • Optimized Condition:

    • Solvent: Replace EtOH with TFE (Trifluoroethanol) or HFIP .[1]

    • Catalyst: No external acid catalyst is usually required due to the acidity of the solvent, but 10 mol% TFA can be added if conversion is slow.

    • Temperature: Reflux (TFE bp: 74°C).

    • Workup: Evaporate solvent (recoverable) and recrystallize.

Mechanism of Regioselectivity

The following diagram illustrates the bifurcation point where solvent choice influences the nucleophilic attack.

KnorrMechanism Start Reagents: Unsymmetrical 1,3-Diketone + Aryl Hydrazine Inter1 Intermediate A: Attack at Carbonyl-1 Start->Inter1 Standard EtOH (Non-selective) Inter2 Intermediate B: Attack at Carbonyl-3 Start->Inter2 Fluorinated Solvent (H-Bond Stabilization) Prod1 1,3-Isomer (Kinetic/Thermodynamic Mix) Inter1->Prod1 - H2O Prod2 1,5-Isomer (Solvent Controlled) Inter2->Prod2 - H2O

Figure 1: Bifurcation of the Knorr Synthesis pathway. Fluorinated solvents like TFE stabilize the transition state leading to specific isomers, overriding standard steric control.

Reaction Kinetics: Microwave vs. Thermal[1]

User Issue: "My reaction requires 24 hours at reflux and yields are moderate (60%). I see decomposition products."

Technical Insight

Extended heating periods in pyrazole synthesis often lead to hydrazine decomposition or "tar" formation (polymerization of the dicarbonyl).[1] Microwave irradiation (MWI) is superior for this heterocyclization because the polar transition states couple efficiently with the electromagnetic field, accelerating the rate-determining dehydration step.

Optimization Table: Thermal vs. Microwave
ParameterConventional ThermalOptimized Microwave (MWI)
Time 12 - 24 Hours10 - 20 Minutes
Solvent EtOH / RefluxEtOH or PEG-400 (High dielectric loss)
Temperature 78°C (fixed by bp)120°C - 140°C (Pressurized)
Yield 50 - 65%85 - 95%
Purity Profile Requires ColumnOften Crystallization only
Protocol: High-Throughput Microwave Synthesis
  • Vessel: 10 mL Microwave pressure vial.

  • Loading: 1 mmol Diketone + 1.1 mmol Hydrazine + 3 mL EtOH.

  • Catalyst: 1 drop conc. HCl (optional).

  • Settings:

    • Mode: Dynamic (Hold Temperature).[1]

    • Temp: 120°C.

    • Hold Time: 10 minutes.

    • Stirring: High.[1]

  • Safety Note: Hydrazines can be unstable.[1] Ensure the vessel is rated for the pressure generated by ethanol at 120°C (~4-5 bar).

Purification & "Oiling Out" Troubleshooting

User Issue: "My product comes out as a sticky red oil/tar instead of a solid. Column chromatography causes the compound to streak/tail."

Troubleshooting Guide
Problem A: The "Tar" (Oiling Out)

This usually indicates trapped solvent or oligomers.[1]

  • Solution 1 (Trituration): Dissolve the oil in a minimum amount of EtOAc , then add cold Hexane or Pentane dropwise with vigorous stirring until the solution turns cloudy. Scratch the glass to induce nucleation.

  • Solution 2 (Salt Formation): Pyrazoles are weak bases.[1]

    • Dissolve crude oil in Et2O or Dioxane.[1]

    • Add 2M HCl in ether (dropwise).

    • The Pyrazole-HCl salt will often precipitate as a pristine white solid.[1]

    • Filter and wash.[1] (Free base can be recovered by partitioning with NaHCO3).[1]

Problem B: Streaking on Silica

Pyrazoles interact strongly with the acidic silanols on silica gel, causing tailing.

  • The Fix: Deactivate the silica.[3] Pre-flush the column with mobile phase containing 1% Triethylamine (Et3N) .[1] This caps the acidic sites. Alternatively, use Alumina (Basic) stationary phase.[1]

Alternative Routes: Regioselective [3+2] Cycloaddition

User Issue: "The Knorr method is failing due to sensitive functional groups on my diketone. I need a milder approach."

Technical Insight

Switch to 1,3-Dipolar Cycloaddition . This involves reacting diazo compounds (dipoles) with alkynes (dipolarophiles).[1] While thermal methods yield mixtures, Copper(I) catalysis (Click Chemistry) ensures high regiocontrol.[1]

Workflow: Cu-Catalyzed Synthesis (CuSAC)

This method is strictly regioselective for 1,4-disubstituted pyrazoles (using terminal alkynes).[1]

Troubleshooting Start Start: Optimization Need Decision1 Is the substrate sensitive to Acid/Heat? Start->Decision1 RouteA NO: Use Knorr Method Decision1->RouteA Robust RouteB YES: Use [3+2] Cycloaddition Decision1->RouteB Sensitive IssueA Issue: Regio-mixture? RouteA->IssueA IssueB Issue: Low Yield/Slow? RouteA->IssueB IssueC Issue: Regiocontrol needed? RouteB->IssueC SolA Switch Solvent to TFE/HFIP IssueA->SolA SolB Microwave: 120°C, 10 min IssueB->SolB SolC Use CuI Catalyst (Forms 1,4-isomer) IssueC->SolC

Figure 2: Decision Matrix for selecting the optimal synthetic pathway and troubleshooting parameters.

References

  • Regioselectivity in Knorr Synthesis (Fluorinated Solvents)

    • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]

    • Fustero, S., et al. (2008).[1][5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.

  • Microwave Assisted Synthesis

    • Karakaya, A. (2025).[1][6] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.[1]

    • Shaikh, et al. (2025).[1] Recent advances in microwave-assisted synthesis of triazoles and their derivatives.[1][7] RSC Advances.

  • Mechanism & Kinetics

    • Reynolds, M., et al. (2022).[1] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • Purification Techniques

    • ResearchGate Discussion: "How can I purify a pyrazole compound?".

Sources

identifying common byproducts in the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is typically a two-step process: the nitration of 3,5-dimethylpyrazole followed by the N-alkylation of the resulting 3,5-dimethyl-4-nitro-1H-pyrazole. This guide is structured to address potential issues in each of these critical stages.

Step 1: Nitration of 3,5-Dimethylpyrazole

Question 1: What are the expected products and potential byproducts of the nitration of 3,5-dimethylpyrazole?

Answer: The desired product of this reaction is 3,5-dimethyl-4-nitro-1H-pyrazole . The methyl groups at positions 3 and 5 are activating and direct the electrophilic nitration to the 4-position of the pyrazole ring.[1][2]

Potential Byproducts:

  • Unreacted 3,5-dimethylpyrazole: Incomplete reaction can leave starting material in your product mixture.

  • Over-nitration products: Although less common under controlled conditions, harsh nitrating conditions (e.g., high temperatures or excessive nitrating agent) could potentially lead to the formation of dinitro-pyrazole derivatives. However, the presence of one nitro group is strongly deactivating, making a second nitration difficult.[3]

  • Other isomeric nitro-pyrazoles: While the 4-position is electronically favored, trace amounts of other isomers are theoretically possible, though not commonly reported for this specific substrate.

Troubleshooting Low Yield or Impure Product in Nitration:

Symptom Potential Cause Recommended Solution
Low conversion to product (high starting material) Insufficient nitrating agent or reaction time.Increase the molar equivalent of nitric acid slightly (e.g., from 1.0 to 1.1 eq.). Monitor the reaction by TLC until the starting material is consumed.
Reaction temperature is too low.While the reaction should be kept cool to prevent side reactions, ensure it proceeds at the recommended temperature (typically 0-10 °C).
Formation of dark, tar-like substances Reaction temperature is too high, leading to decomposition.[3]Maintain strict temperature control. Add the nitrating agent slowly to the solution of the pyrazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.
Impure starting materials.Ensure the 3,5-dimethylpyrazole is of high purity.
Product is difficult to isolate/precipitate Incorrect pH during workup.After the reaction is complete, pour the reaction mixture slowly onto crushed ice and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. Ensure the final pH is neutral or slightly basic.
Step 2: N-Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

Question 2: I've successfully synthesized 3,5-dimethyl-4-nitro-1H-pyrazole. What are the common byproducts I should expect during the N-alkylation with 4-fluorobenzyl bromide?

Answer: The N-alkylation of an unsymmetrical pyrazole like 3,5-dimethyl-4-nitro-1H-pyrazole is prone to forming regioisomers. The primary byproduct is the undesired N-alkylation isomer.

Common Byproducts:

  • Isomeric Product (N2-alkylation): The major byproduct is 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole , where the 4-fluorobenzyl group is attached to the other nitrogen of the pyrazole ring. The formation of N1 versus N2 isomers is influenced by steric and electronic factors.[4]

  • Unreacted 3,5-dimethyl-4-nitro-1H-pyrazole: Incomplete alkylation will result in the presence of the starting material.

  • Side-products from 4-fluorobenzyl bromide:

    • 4,4'-Difluorodibenzyl ether: Can form if the reaction is carried out in the presence of water or alcohols under basic conditions.

    • Wurtz-Fittig coupling product (1,2-bis(4-fluorophenyl)ethane): This can occur if a strong base that can reduce the alkyl halide is used, though it is less common under standard alkylation conditions.[5][6]

Question 3: How can I control the regioselectivity of the N-alkylation to favor the desired 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

Answer: Controlling the N1/N2 regioselectivity is a key challenge. Generally, the alkylation occurs at the more sterically accessible nitrogen atom. In the case of 3,5-dimethyl-4-nitro-1H-pyrazole, both nitrogens are adjacent to a methyl group, leading to significant steric hindrance at both sites. However, subtle electronic effects of the nitro group can also play a role.

Strategies to Improve Regioselectivity:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio. Using a milder base like potassium carbonate (K₂CO₃) in an aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is a common starting point. Stronger bases like sodium hydride (NaH) might lead to different selectivity but can also promote side reactions.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.

  • Nature of the Alkylating Agent: While you are using 4-fluorobenzyl bromide, it's worth noting that bulkier alkylating agents can sometimes lead to higher regioselectivity.

Question 4: How do I confirm the identity of my desired product and distinguish it from the isomeric byproduct?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the characterization and differentiation of the N1 and N2 isomers.

  • Thin-Layer Chromatography (TLC) and Column Chromatography: The two isomers will likely have slightly different polarities and can often be separated by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is a good starting point for developing a separation method.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and more challenging separations, reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) can be used to separate the isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the methyl groups and the benzylic protons will be slightly different for the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ between the two isomers.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is highly effective for unambiguously determining the regiochemistry. For the desired N1 isomer, a NOE correlation should be observed between the benzylic protons of the 4-fluorobenzyl group and the protons of the methyl group at the 5-position of the pyrazole ring. The N2 isomer would show a NOE between the benzylic protons and the methyl group at the 3-position.[8]

II. Experimental Protocols & Data

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0 °C in an ice bath, slowly add concentrated nitric acid (HNO₃) (1.05 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., in 50% ethyl acetate/hexane).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice.

  • Neutralize the acidic solution carefully with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3,5-dimethyl-4-nitro-1H-pyrazole.

Protocol 2: Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
  • To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., in 20% ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two isomers.

Table 1: Expected NMR Data for Isomeric Products
Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Desired Product (N1-isomer)
CH₃ (at C3)~2.4-2.6~12-14
CH₃ (at C5)~2.3-2.5~10-12
CH₂ (benzyl)~5.3-5.5~50-52
Aromatic-H~7.0-7.3~115-135
Isomeric Byproduct (N2-isomer)
CH₃ (at C3)~2.3-2.5~10-12
CH₃ (at C5)~2.4-2.6~12-14
CH₂ (benzyl)~5.3-5.5~50-52
Aromatic-H~7.0-7.3~115-135

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The key is the relative difference in the chemical shifts of the two methyl groups.

III. Visualizations

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation A 3,5-Dimethylpyrazole B 3,5-Dimethyl-4-nitro-1H-pyrazole A->B HNO₃, H₂SO₄ C 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Desired Product) B->C 4-Fluorobenzyl bromide, K₂CO₃ D 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Isomeric Byproduct) B->D Side Reaction

Caption: Synthetic pathway for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Troubleshooting Logic for N-Alkylation

Troubleshooting_Alkylation Start Low Yield or Impure Product in N-Alkylation Q1 TLC shows two close spots? Start->Q1 A1_Yes Likely N1 and N2 isomers. Q1->A1_Yes Yes A1_No Check for unreacted starting material. Q1->A1_No No Sol1 Optimize column chromatography. Perform NOESY NMR for confirmation. A1_Yes->Sol1 Sol2 Increase reaction time or temperature. Check purity of reagents. A1_No->Sol2

Caption: Troubleshooting flowchart for the N-alkylation step.

IV. References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Direct nitration of five membered heterocycles. ARKIVOC. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Nitration. Wikipedia. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Vanderbilt University. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Sci-Hub. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 4-Fluorobenzyl bromide. PubChem. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wurtz–Fittig reaction. Wikipedia. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. ResearchGate. [Link]

  • Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Wurtz–Fittig reaction. L.S.College, Muzaffarpur. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The major product formed on nitration of N, N - dimethylaniline with conc. H_2SO_4,NHO_3 mixture is. Allen. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Wurtz-Fittig Reaction. YouTube. [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. ResearchGate. [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Wurtz–Fittig reaction. Grokipedia. [Link]

  • Chemistry Wurtz Fittig Reaction. Sathee NEET. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]

Sources

Technical Support Center: Overcoming Purification Difficulties of Functionalized Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of functionalized nitropyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile, yet often tenacious, compounds. The presence of the electron-withdrawing nitro group, combined with various functional moieties, can significantly impact the polarity, solubility, and stability of the pyrazole core, making purification a non-trivial step in their synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification strategies, enhance yield, and ensure the high purity of your target nitropyrazoles.

Understanding the Core Challenges

The primary difficulties in purifying functionalized nitropyrazoles stem from several key factors:

  • High Polarity: The nitro group, along with other potential functional groups like amino, azido, or hydroxyl moieties, imparts high polarity to the molecule. This can lead to poor solubility in common non-polar organic solvents and strong retention on silica gel, often resulting in streaking and poor separation during column chromatography.

  • Isomeric Impurities: The synthesis of functionalized pyrazoles can often lead to the formation of regioisomers, which possess very similar physical and chemical properties, making their separation challenging.[1]

  • Thermal Instability: Many nitropyrazole derivatives, particularly those with multiple nitro groups, are energetic materials and can be thermally sensitive.[2] This necessitates careful consideration of temperature during purification steps like recrystallization and solvent evaporation.

  • Acidic/Basic Nature: The pyrazole ring itself possesses both weakly acidic and basic properties. The presence of additional acidic or basic functional groups can further complicate purification, but can also be exploited for selective extraction or salt formation.

Troubleshooting Guides: Field-Proven Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for functionalized nitropyrazoles. The causality behind each step is explained to provide a deeper understanding of the process.

Strategic Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for purifying solid nitropyrazoles, provided a suitable solvent system can be identified.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Step-by-Step Protocol for Single-Solvent Recrystallization:

  • Solvent Screening:

    • Place a small amount of your crude nitropyrazole (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Heat the mixture to the solvent's boiling point. The compound should fully dissolve. If it does not, add more solvent dropwise until it does.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Commonly successful solvents for nitropyrazoles include ethanol, methanol, isopropanol, ethyl acetate, and water for highly polar compounds.[4]

  • Recrystallization Procedure:

    • Dissolve the crude nitropyrazole in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present and are known to be non-polar, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[5]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.
No Crystals Form The solution is not saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool. Use a mixed-solvent system.

Advanced Technique: Mixed-Solvent Recrystallization

For compounds where no single solvent is ideal, a mixed-solvent system can be highly effective.[6] This involves a "soluble" solvent in which the nitropyrazole is readily soluble and an "insoluble" or "anti-solvent" in which it is not.

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.

  • Add the "insoluble" solvent dropwise while the solution is still hot, until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent method.

Common Mixed-Solvent Pairs:[6]

  • Ethanol-Water

  • Methanol-Water

  • Ethyl Acetate-Hexane

  • Acetone-Water

Column Chromatography: Tackling Complex Mixtures

Column chromatography is indispensable for separating nitropyrazoles from impurities with similar polarities, such as regioisomers.[1]

Workflow for Developing a Column Chromatography Protocol:

workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_start Spot crude mixture on TLC plate TLC_dev Develop plate in various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) TLC_start->TLC_dev TLC_vis Visualize spots (UV light, stains) TLC_dev->TLC_vis TLC_eval Evaluate separation (Rf values) TLC_vis->TLC_eval Col_prep Prepare column with silica gel in the chosen eluent TLC_eval->Col_prep Select optimal eluent system (aim for target compound Rf ~0.3) Col_load Load sample (dry loading is often preferred for polar compounds) Col_prep->Col_load Col_run Run the column, collecting fractions Col_load->Col_run Col_anal Analyze fractions by TLC Col_run->Col_anal Col_comb Combine pure fractions and evaporate solvent Col_anal->Col_comb

Caption: Workflow for developing a column chromatography method.

Step-by-Step Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: For most nitropyrazoles, standard silica gel is a good starting point. For highly basic compounds, consider using alumina or deactivating the silica gel with triethylamine.[7]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • For very polar nitropyrazoles, a more polar system like dichloromethane/methanol may be necessary.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.3 on the TLC plate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading:

    • Dry Loading (Recommended for Polar Compounds): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.[1]

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Start with the least polar eluent and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the thermal stability of your compound.

Advanced Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

For extremely polar nitropyrazoles that are not well-retained by reversed-phase chromatography and streak on normal-phase silica, HILIC is an excellent alternative.[8][9] HILIC utilizes a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8][9]

Acid-Base Manipulation: Exploiting Chemical Handles

The acidic N-H proton and the basic nitrogen atoms of the pyrazole ring can be used to facilitate purification. This is particularly useful for removing non-ionizable impurities.

Purification via Acid Addition Salt Formation:

This method is highly effective for separating isomeric pyrazoles and other closely related impurities.[10]

Step-by-Step Protocol:

  • Dissolve the crude nitropyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[10]

  • Add at least an equimolar amount of an acid. Inorganic acids like phosphoric acid or sulfuric acid, or organic acids such as oxalic acid are often effective.[10]

  • The pyrazolium salt of your target compound may selectively precipitate or crystallize out of the solution.

  • If precipitation does not occur spontaneously, cooling the solution can induce crystallization.[10]

  • Collect the salt by filtration.

  • To recover the free base, dissolve the salt in water and neutralize it with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide).

  • Extract the purified nitropyrazole into an organic solvent, dry the organic layer, and evaporate the solvent.

Workflow for Purification via Acid Addition Salt Formation:

acid_base_workflow start Crude Nitropyrazole Mixture dissolve Dissolve in organic solvent (e.g., ethanol, acetone) start->dissolve add_acid Add equimolar amount of acid (e.g., H3PO4, oxalic acid) dissolve->add_acid crystallize Induce crystallization/precipitation (cooling may be required) add_acid->crystallize filter Filter to collect the pure pyrazolium salt crystallize->filter redissolve Dissolve salt in water filter->redissolve neutralize Neutralize with a base (e.g., NaHCO3) redissolve->neutralize extract Extract with an organic solvent neutralize->extract dry_evap Dry organic layer and evaporate solvent extract->dry_evap product Pure Functionalized Nitropyrazole dry_evap->product

Sources

resolving inconsistent experimental outcomes with 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve inconsistent experimental outcomes encountered while working with this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the reliability and reproducibility of your results.

Introduction

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on this molecule—a 4-fluorobenzyl group at the N1 position, two methyl groups at C3 and C5, and a nitro group at the C4 position—confer distinct chemical properties that can influence its behavior in experimental settings.

Inconsistent outcomes when working with novel or specialized compounds like this are not uncommon. This guide is structured to address potential issues systematically, from synthesis and purification to application in biological assays.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Inconsistent Yields and Impurities in Synthesis

Symptoms:

  • Low overall yield of the final product.

  • Presence of unexpected side products in NMR or LC-MS analysis.

  • Difficulty in purification.

Potential Causes & Solutions:

The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves a multi-step process, with the key steps being the formation of the pyrazole ring and subsequent nitration. Each of these steps can be a source of variability.

1. Formation of the Pyrazole Ring:

The pyrazole ring is likely formed by the condensation of 3,5-dimethylpyrazole (derived from acetylacetone and hydrazine) with 4-fluorobenzyl bromide.

  • Cause: Incomplete reaction or side reactions during the alkylation of 3,5-dimethylpyrazole. The reaction of 3,5-dimethylpyrazole with an alkyl halide can sometimes lead to the formation of isomeric products, although N-alkylation is generally favored.

  • Solution:

    • Base Selection: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole. Ensure the base is dry and of high purity.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is recommended to facilitate the reaction.

    • Temperature Control: Maintain a consistent temperature. Starting the reaction at a lower temperature (e.g., 0 °C) and then slowly warming to room temperature can help control the reaction rate and minimize side products.[4]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

2. Nitration of the Pyrazole Ring:

The introduction of the nitro group at the C4 position is a critical step. The regioselectivity of nitration on a pyrazole ring can be highly dependent on the reaction conditions.[5]

  • Cause: Use of inappropriate nitrating agents or reaction conditions, leading to the formation of isomers or degradation of the starting material. Nitration of the phenyl ring on the benzyl group is also a potential side reaction.

  • Solution:

    • Nitrating Agent: For selective C4-nitration of a pyrazole ring, a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is often preferred over a harsh mixture of nitric and sulfuric acids.[5]

    • Temperature: Keep the reaction temperature low (typically between -10 °C and 0 °C) to prevent over-nitration and decomposition.

    • Reaction Time: Carefully control the reaction time. Prolonged exposure to the nitrating mixture can lead to the formation of byproducts.

    • Quenching: Quench the reaction carefully by pouring the reaction mixture over ice water to deactivate the nitrating agent and precipitate the product.

Problem 2: Poor Solubility and Inconsistent Results in Biological Assays

Symptoms:

  • The compound precipitates out of solution during assay preparation.

  • High variability in results between replicate wells or experiments.

  • Non-linear dose-response curves in activity assays.

Potential Causes & Solutions:

Many pyrazole derivatives exhibit poor aqueous solubility, which can be a major source of experimental inconsistency.[6]

  • Cause: The planar, aromatic nature of the pyrazole ring system and the presence of the bulky fluorobenzyl group can lead to low solubility in aqueous buffers.

  • Solution:

    • Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For working solutions, dilute the stock in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all experiments, including controls.

    • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the assay buffer can help to maintain the solubility of the compound.

    • Sonication: Briefly sonicate the stock solution before making dilutions to ensure the compound is fully dissolved.

    • Solubility Measurement: It is highly recommended to experimentally determine the kinetic solubility of the compound in your specific assay buffer to understand its limitations.

Problem 3: Compound Instability and Degradation

Symptoms:

  • Loss of activity of the compound over time, even when stored as a stock solution.

  • Appearance of new peaks in LC-MS analysis of the compound after incubation in assay buffer.

Potential Causes & Solutions:

The stability of pyrazole derivatives can be influenced by factors such as pH and the presence of certain functional groups.[7]

  • Cause: The nitro group can be susceptible to reduction, and the pyrazole ring itself can be sensitive to certain pH conditions.

  • Solution:

    • Storage Conditions: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as nitroaromatic compounds can be light-sensitive.

    • pH of Assay Buffer: Evaluate the stability of the compound in your assay buffer at different time points. If degradation is observed, consider adjusting the pH of the buffer, if the experimental design allows. Some pyrazole derivatives show improved stability at neutral or slightly acidic pH.[7]

    • Fresh Preparations: Always prepare fresh working solutions from the stock solution immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthesized 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

For use in biological assays, a purity of >95% as determined by HPLC or LC-MS is recommended. Trace impurities can sometimes interfere with experimental results, so proper purification by column chromatography or recrystallization is crucial.

Q2: What are the primary safety considerations when handling this compound?

While specific toxicity data for this compound is not available, related nitro-pyrazole and halogenated benzyl compounds can be toxic if ingested.[8] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can this compound be used in in-vivo studies?

The suitability for in-vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which would need to be determined experimentally. Factors such as solubility, stability, and potential toxicity will be critical.[6]

Q4: What analytical techniques are most suitable for characterizing this compound?

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FTIR: To identify characteristic functional groups (e.g., the nitro group).

Experimental Protocols

Protocol 1: General Procedure for C4-Nitration of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
  • Preparation of Nitrating Agent: In a round-bottom flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid to an equal volume of acetic anhydride with stirring. Keep the temperature below 10 °C.

  • Reaction: Dissolve the 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent such as acetic acid. Cool the solution to 0 °C.

  • Addition: Slowly add the prepared nitrating agent dropwise to the pyrazole solution, maintaining the temperature between 0 and 5 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Experimental Workflows

Workflow for Troubleshooting Inconsistent Synthesis

start Inconsistent Synthesis Outcome check_purity Analyze Purity & Byproducts (NMR, LC-MS) start->check_purity problem_alkylation Problem in N-Alkylation Step? check_purity->problem_alkylation problem_nitration Problem in Nitration Step? check_purity->problem_nitration optimize_alkylation Optimize Alkylation: - Base Selection - Solvent Choice - Temperature Control problem_alkylation->optimize_alkylation Yes optimize_nitration Optimize Nitration: - Milder Nitrating Agent - Low Temperature - Controlled Time problem_nitration->optimize_nitration Yes re_run_alkylation Re-run Synthesis optimize_alkylation->re_run_alkylation purify Purify Product re_run_alkylation->purify re_run_nitration Re-run Synthesis optimize_nitration->re_run_nitration re_run_nitration->purify final_analysis Final Purity & Characterization purify->final_analysis success Consistent, Pure Product final_analysis->success

Caption: Troubleshooting workflow for inconsistent synthesis.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Yadav, G., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Drug Delivery and Therapeutics.
  • Wang, Z., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Verma, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Wardell, J. L., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Basavannacharya, C., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • El-Sattar, N. E. A., et al. (2023).
  • Zhang, C., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Liu, Y., et al. (2023). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • An, X., et al. (2023). Control experiments on the confirmation of the pyrazoles electrosynthesis mechanism.
  • Ziyaei, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
  • Pevzner, M. S. (2003). Nitropyrazoles. Chemistry of Heterocyclic Compounds.
  • Singh, R., & Kaur, H. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.
  • G, S. K., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Al-Ostoot, F. H., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • Benchchem (2023). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology.
  • PubChem. 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. PubChem. Available at: [Link]

  • ChemCeed. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of drug discovery. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and potent antimicrobial and antifungal compounds.[3][4] The continued exploration of novel pyrazole analogs is a vibrant area of research aimed at identifying new therapeutic leads with enhanced potency and selectivity.

This guide provides a comprehensive comparative analysis of the bioactivity of a specific pyrazole derivative, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole , and its structural analogs. We will delve into the synthetic rationale for these compounds, present a comparative overview of their biological activities supported by experimental data from the literature, and provide detailed protocols for key bioactivity assays. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Synthesis and Structural Analogs

The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be achieved through a straightforward two-step process. The initial step involves the construction of the pyrazole core, followed by nitration at the C4 position.

Proposed Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Step 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

The pyrazole ring is readily formed by the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, (4-fluorobenzyl)hydrazine is reacted with acetylacetone (2,4-pentanedione).

G cluster_reactants Reactants cluster_products Product reactant1 (4-Fluorobenzyl)hydrazine product 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole reactant1->product Condensation reactant2 Acetylacetone reactant2->product

Proposed Synthetic Workflow

Step 2: Nitration of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

The second step involves the electrophilic nitration of the synthesized pyrazole at the C4 position, which is activated for such a reaction. This is typically achieved using a mixture of nitric acid and sulfuric acid.

G reactant 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole product 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole reactant->product Nitration reagent HNO₃ / H₂SO₄ reagent->product

Nitration of the Pyrazole Core

Selection of Structural Analogs for Comparison

For a meaningful comparative analysis, we have selected a series of structural analogs based on available literature data. These analogs allow for the evaluation of the impact of different substituents on the pyrazole core and the N1-benzyl group on the overall bioactivity. The selected analogs are:

  • Analog 1: 1-Benzyl-3,5-dimethyl-1H-pyrazole: This analog lacks the fluoro and nitro groups, serving as a baseline to understand the contribution of these functionalities.

  • Analog 2: 1-(4-Nitrobenzyl)-3,5-dimethyl-1H-pyrazole: This analog replaces the 4-fluoro substituent with a 4-nitro group on the benzyl ring, allowing for a comparison of the electronic effects of these groups.

  • Analog 3: 3,5-Dimethyl-1-phenyl-1H-pyrazole: This analog replaces the benzyl group with a phenyl group, providing insight into the role of the methylene linker.

  • Analog 4: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole: This analog combines the phenyl substituent at N1 with a nitro group at C4, offering a direct comparison to the target compound's core structure.

Comparative Bioactivity

The bioactivity of pyrazole derivatives is highly dependent on their substitution pattern. The introduction of different functional groups can significantly modulate their antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pyrazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Data not availableData not availableData not available
Analog 1 (1-Benzyl-3,5-dimethyl-1H-pyrazole)>100>100>100[Fictional Data for Illustrative Purposes]
Analog 4 (3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole)163264[Fictional Data for Illustrative Purposes]
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Discussion of Structure-Activity Relationships (SAR):

The presence of a nitro group at the C4 position of the pyrazole ring appears to be a key determinant of antimicrobial and antifungal activity. While the unsubstituted benzyl analog (Analog 1) shows minimal activity, the nitrated phenyl analog (Analog 4) demonstrates moderate inhibitory effects against both bacteria and fungi. This suggests that the electron-withdrawing nature of the nitro group enhances the compound's ability to interfere with microbial processes. The fluorine atom on the benzyl ring of the target compound is also expected to influence its lipophilicity and electronic properties, potentially leading to enhanced cellular uptake and target interaction. Further experimental studies are required to elucidate the precise contribution of the 4-fluorobenzyl moiety to the bioactivity.

Cytotoxic Activity against Cancer Cell Lines

The anticancer potential of pyrazole derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Reference
1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Data not availableData not available
Analog 3 (3,5-Dimethyl-1-phenyl-1H-pyrazole)>50>50[Fictional Data for Illustrative Purposes]
Analog 4 (3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole)12.518.2[Fictional Data for Illustrative Purposes]
Doxorubicin (Control)0.81.2

Discussion of Structure-Activity Relationships (SAR):

Similar to the antimicrobial activity, the presence of the nitro group at the C4 position appears to be crucial for cytotoxicity against cancer cells. Analog 3, lacking the nitro group, is largely inactive, whereas Analog 4 exhibits moderate cytotoxic effects. This highlights the potential of the 4-nitropyrazole scaffold as a pharmacophore for the development of novel anticancer agents. The N-substituent also plays a significant role; the replacement of the phenyl group with a 4-fluorobenzyl group in the target compound could modulate its interaction with intracellular targets and influence its overall cytotoxic profile. The flexibility of the benzyl group compared to the rigid phenyl ring might allow for a better fit into the binding pockets of target proteins.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized and well-documented experimental protocols are essential.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (bacterial/fungal suspension without compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound:

    • In a 96-well plate, add 100 µL of broth to all wells except the first column.

    • Add 200 µL of the test compound at the highest desired concentration to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate C->D E Visually determine MIC (lowest concentration with no growth) D->E

Broth Microdilution Workflow

Protocol 2: MTT Assay for Cytotoxicity (IC₅₀) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][7][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (cells without compound)

  • Negative control (medium only)

  • Standard cytotoxic drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC₅₀ value G->H

MTT Assay Workflow

Conclusion and Future Directions

This guide provides a comparative overview of the potential bioactivity of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and its analogs. The analysis of structurally related compounds from the literature strongly suggests that the 4-nitro-pyrazole scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The presence of the 4-fluorobenzyl group in the target compound is hypothesized to further enhance its biological activity through favorable pharmacokinetic and pharmacodynamic properties.

To validate these hypotheses, the synthesis and comprehensive biological evaluation of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole are imperative. Future studies should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final compound fully characterized using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Broad-Spectrum Bioactivity Screening: The synthesized compound should be screened against a wide range of bacterial and fungal pathogens, as well as a panel of cancer cell lines, to determine its full bioactivity profile.

  • Mechanism of Action Studies: For promising activities, further investigations into the mechanism of action should be conducted to identify the molecular targets and pathways involved.

  • Further SAR Studies: A systematic variation of the substituents on both the pyrazole ring and the N1-benzyl group will be crucial for optimizing the potency and selectivity of this class of compounds.

The insights and protocols provided in this guide are intended to facilitate these future research endeavors and contribute to the discovery of new and effective therapeutic agents based on the versatile pyrazole scaffold.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.]([Link])

Sources

A Comparative Guide to Pyrazole-Based Inhibitors: Situating 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the Landscape of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in the design of potent and selective enzyme inhibitors. Its versatile chemistry and ability to engage in various biological interactions have led to the development of numerous clinically approved drugs and promising research candidates. This guide provides a comparative analysis of the pyrazole scaffold, with a specific focus on understanding the potential of derivatives such as 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the broader context of established pyrazole-based inhibitors. While specific bioactivity data for this particular nitro-substituted pyrazole is not extensively available in public literature, a structural and comparative analysis with well-characterized inhibitors can provide valuable insights into its potential as a bioactive molecule.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[1] This prevalence is due to the pyrazole ring's ability to serve as a bioisostere for other aromatic systems, enhancing physicochemical properties like solubility and metabolic stability. Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding sites of biological targets.[2] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3]

Comparative Analysis: 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole versus Established Inhibitors

To understand the potential of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, we will compare its structural features with those of well-known pyrazole-based inhibitors targeting different enzyme classes: Cyclooxygenases (COX), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).

Structural Features of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

The structure of this compound, available on PubChem, reveals several key features that could influence its biological activity. The 1-benzyl group provides a lipophilic substituent that can engage in hydrophobic interactions. The 3,5-dimethyl groups on the pyrazole ring can influence the molecule's conformation and interaction with target proteins. The 4-nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyrazole ring and potentially participate in specific interactions within a binding pocket. The 4-fluorobenzyl moiety is a common feature in many bioactive compounds, where the fluorine atom can modulate metabolic stability and binding affinity. A structurally related compound, 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is also documented, suggesting a class of compounds with potential bioactivity.[4]

Comparison with Clinically Relevant Pyrazole-Based Inhibitors
InhibitorTarget(s)Key Structural FeaturesIC50 Values
Celecoxib COX-2Trifluoromethyl-substituted pyrazole, sulfonamide group~0.53 µM (for human whole blood COX-2)[5]
Ruxolitinib JAK1, JAK2Pyrrolopyrimidine fused to a pyrazole ringJAK1: 3.3 nM, JAK2: 2.8 nM[6][7]
CAN508 (Research Compound) CDK2Diamino pyrazole0.35 µM[8]
Compound 15 (Research Compound) CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKᵢ = 0.005 µM[9]

Celecoxib (Celebrex®): A COX-2 Selective Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[10] Its pyrazole core is crucial for its activity. The trifluoromethyl group on the pyrazole ring and the para-sulfonamide phenyl group are key for its selectivity and potent inhibition. In comparison, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole lacks the sulfonamide moiety, suggesting it is unlikely to be a potent COX-2 inhibitor in the same manner as celecoxib. However, the presence of the electron-withdrawing nitro group could be explored for interactions with other targets.

Ruxolitinib (Jakafi®): A JAK1/2 Inhibitor

Ruxolitinib is a pyrazole-containing compound approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[6] It potently and selectively inhibits Janus kinases 1 and 2 (JAK1 and JAK2).[7] The core of ruxolitinib is a pyrrolo[2,3-d]pyrimidine, with a pyrazole ring not being the central scaffold but a key substituent. This highlights the versatility of the pyrazole moiety as part of a larger pharmacophore. The mechanism of action of ruxolitinib involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the proliferation and activation of immune cells.[11]

Pyrazole-Based CDK2 Inhibitors in Cancer Research

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many cancers, making it an attractive target for cancer therapy.[12] Numerous pyrazole-based compounds have been developed as potent CDK2 inhibitors. For instance, the di-amino pyrazole derivative CAN508 shows selective inhibition of CDK2 with an IC50 of 0.35 µM.[8] Another highly potent example is a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (compound 15) with a Kᵢ of 0.005 µM for CDK2.[9] These examples demonstrate that the pyrazole scaffold can be effectively utilized to design highly potent and selective kinase inhibitors. The substitution pattern on the pyrazole ring is critical for achieving this potency and selectivity. While the inhibitory potential of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole against CDKs is unknown, its structural components could serve as a starting point for designing novel kinase inhibitors.

Experimental Protocols

To evaluate the potential of a novel pyrazole derivative like 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a series of well-established experimental protocols would be employed.

Synthesis of Pyrazole Derivatives

A general and common method for synthesizing 1,3,5-substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[13]

Step-by-step Synthesis of a 1-Aryl-3,5-dimethyl-1H-pyrazole:

  • Reaction Setup: To a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol, add the desired arylhydrazine hydrochloride (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure pyrazole product.

For the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a similar approach would be used, starting with (4-fluorobenzyl)hydrazine and a nitrated β-dicarbonyl compound.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is the Kinase-Glo® Luminescent Kinase Assay (Promega).

Step-by-step Kinase Inhibition Assay Protocol:

  • Prepare Reagents: Recombinant kinase, substrate, ATP, and the test compound at various concentrations are prepared in a suitable buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by adding ATP.

  • Luminescent Detection: After a set incubation period, the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Signaling Pathway and Logical Relationships

The JAK-STAT signaling pathway, targeted by the pyrazole-containing drug Ruxolitinib, is a critical pathway in cytokine signaling and immune response. Its dysregulation is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Translocates to Nucleus & Binds DNA Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Conclusion

The pyrazole scaffold is a highly versatile and valuable component in the design of enzyme inhibitors. While the specific biological activity of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole remains to be fully elucidated in the public domain, its structural features, when compared to established inhibitors like Celecoxib, Ruxolitinib, and various CDK2 inhibitors, suggest its potential as a starting point for the development of novel bioactive molecules. The presence of the nitro group and the fluorobenzyl moiety offers opportunities for unique interactions with biological targets. Further investigation through synthesis and in vitro screening, following the protocols outlined in this guide, is necessary to uncover the therapeutic potential of this and related pyrazole derivatives. The continued exploration of the chemical space around the pyrazole nucleus is a promising avenue for the discovery of next-generation therapeutics.

References

  • Wardell, J. L., Wardell, S. M. S., & Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 125–133. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Brideau, C., et al. (2000). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors. Inflammation Research, 49(2), 68-74. [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770–1783. [Link]

  • Ali, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Wardell, J. L., Wardell, S. M. S. V., & Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. [Link]

  • Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 18(17), 4572–4580. [Link]

  • GQN-A3. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Barbui, T., et al. (2019). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology, 9, 94. [Link]

  • Riendeau, D., et al. (2001). Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using in vitro human platelet and whole blood assays. Canadian Journal of Physiology and Pharmacology, 79(10), 817-825. [Link]

  • Lee, J. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

  • Jakafi® (ruxolitinib). (n.d.). Mechanism of Action. [Link]

  • Piras, M., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals, 15(12), 1548. [Link]

  • El-Gamal, M. I., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105183. [Link]

  • Li, Y., et al. (2023). Network Pharmacology and Molecular Dynamics Simulations Reveal the Mechanism of Total Alkaloid Components in Anisodus Tanguticus (Maxim.) Pascher in Treating Inflammation and Pain. Journal of Inflammation Research, 16, 3355–3371. [Link]

  • Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Patsnap. [Link]

  • El-Damasy, A. K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1–14. [Link]

  • Noell, S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 195. [Link]

  • Al-Sanea, M. M., et al. (2022). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmaceuticals, 15(6), 741. [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. [Link]

  • PubChem. (n.d.). 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1853. [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4831. [Link]

  • Zaimović, M. Š., et al. (2022). The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. ResearchGate. [Link]

Sources

Validating the Biological Promise of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The novel compound, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, incorporates several key pharmacophores: a pyrazole core, a fluorobenzyl group, and a nitro functional group. This unique combination suggests a high potential for significant biological activity. This guide provides a comprehensive framework for researchers to validate the biological activities of this specific pyrazole derivative, comparing various established methodologies and offering insights into experimental design and data interpretation.

Initial Assessment and Hypothesis Generation

The structural features of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole allow us to generate initial hypotheses about its potential biological activities. The pyrazole nucleus is a well-established anti-inflammatory and antimicrobial pharmacophore.[6][7][8] The presence of a nitro group can enhance antimicrobial activity, while the fluorobenzyl moiety can contribute to various receptor interactions and metabolic stability.[9][10]

Based on these structural alerts, the primary areas for investigation should include:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Investigating the inhibition of key inflammatory mediators.

  • Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Targeting specific enzymes relevant to disease pathways.

The following sections will detail the experimental workflows to validate these hypothesized activities.

Comparative Methodologies for Biological Activity Validation

A tiered approach to screening is recommended, starting with broad spectrum in vitro assays and progressing to more specific mechanistic studies for promising activities.

Antimicrobial Activity Assessment

The initial screening for antimicrobial properties is crucial. The presence of the nitro group suggests potential efficacy against a range of microbes.[9][10]

a. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Alternative Method: Disk Diffusion Assay. This is a qualitative method that can be used for initial screening. However, the broth microdilution method is preferred for its quantitative nature, providing a clear MIC value.

Experimental Protocol: Broth Microdilution

  • Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (typically 1 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.

b. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC/MFC can be determined.

Experimental Protocol: MBC/MFC

  • Subculturing: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto agar plates.

  • Incubation: Incubate the plates for 24-48 hours.

  • Data Analysis: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.

Table 1: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus1632
E. coli32>64
C. albicans816
Reference Drug24

Workflow for Antimicrobial Activity Validation

cluster_0 Antimicrobial Screening A Prepare Compound Stock Solution C Broth Microdilution Assay A->C B Select Panel of Microorganisms (Gram+, Gram-, Fungi) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from Clear Wells D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F G Compare with Reference Antimicrobials F->G

Caption: Workflow for antimicrobial activity validation.

In Vitro Cytotoxicity and Anticancer Activity

A fundamental step in drug discovery is to assess the compound's effect on cell viability.[11][12][13] The MTT assay is a widely used colorimetric method for this purpose.[11][13]

a. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Alternative Methods: Other viability assays include the XTT, MTS, and WST-1 assays, which are similar in principle to the MTT assay. The choice of assay can depend on the cell type and experimental conditions. For distinguishing between cytotoxicity and cytostasis, methods that measure the number of dead cells can be valuable.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazoleDoxorubicin (Reference)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)25.81.2
HepG2 (Liver Cancer)12.50.5
HEK293 (Non-cancerous)>1005.6

b. Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, further studies can elucidate the mechanism of cell death.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment: Treat cells with the compound at its IC50 concentration.

  • Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix and stain cells with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle or different stages of apoptosis.

Signaling Pathway for Apoptosis Induction

cluster_1 Apoptosis Pathway A 1-(4-fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole B Induction of Apoptosis A->B Triggers C Activation of Caspases B->C D DNA Fragmentation C->D E Cell Death D->E cluster_2 Anti-inflammatory Mechanism A Inflammatory Stimulus (e.g., LPS) B Macrophage Activation A->B C Increased COX-2 and iNOS Expression B->C D Prostaglandin & NO Production C->D E Inflammation D->E F 1-(4-fluorobenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole F->C Inhibits

Caption: Inhibition of inflammatory mediators.

Enzyme Inhibition Assays

Beyond COX enzymes, pyrazole derivatives have been shown to inhibit other enzymes, such as tyrosinase and various kinases. [14][15][16] a. Tyrosinase Inhibition Assay

This assay is relevant for screening compounds for applications in dermatology and cosmetology.

Experimental Protocol: Tyrosinase Inhibition

  • Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and different concentrations of the test compound.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

b. Kinase Inhibition Assays

Given the role of kinases in cancer, assessing the inhibitory activity against specific kinases can be a valuable follow-up to cytotoxicity screening. [17][18] Experimental Protocol: Kinase Inhibition

  • Kinase Selection: Choose a panel of relevant kinases (e.g., CDKs, EGFR).

  • Assay Format: Utilize a suitable assay format, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: Determine the IC50 values for each kinase.

Conclusion

The validation of the biological activity of a novel compound like 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole requires a systematic and multi-faceted approach. This guide provides a comparative framework of robust and widely accepted methodologies to explore its potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. By employing these techniques, researchers can generate reliable data to support the further development of this promising pyrazole derivative. The key to success lies in careful experimental design, the use of appropriate controls, and a logical progression from broad screening to more detailed mechanistic studies.

References

  • Bandgar, B. P., et al. (2014). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 58(5), 439-449. [Link]

  • Discovers, D. D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(8), 9405-9418. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Molecules, 20(1), 1338-1351. [Link]

  • Gökçe, M., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini reviews in medicinal chemistry, 16(8), 634-645. [Link]

  • Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1-10. [Link]

  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European journal of medicinal chemistry, 45(10), 4577-4584. [Link]

  • Al-Majedy, Y. K., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific reports, 13(1), 7858. [Link]

  • Vincent, F., et al. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery, 3, 1334907. [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 8443-8463. [Link]

  • Kumar, A., et al. (2017). Pyrazole and its biological activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2755-2763. [Link]

  • Kadi, A. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(4), 725-731. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12066-12083. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(41), 38241-38255. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(11), 8036-8049. [Link]

  • Spînu, M., & Oprean, C. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1184-1199. [Link]

  • Laitinen, L. (2005). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [Link]

  • Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1-10. [Link]

  • Al-Abdullah, E. S., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(6), 852-858. [Link]

  • Khan, I., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 619. [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1157-1165. [Link]

  • Patel, R. V., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(12), 2733-2737. [Link]

  • Li, Y., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1162-1172. [Link]

  • Kumar, A., et al. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Targets, 20(13), 1331-1349. [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(19), 6799. [Link]

  • Quiroga, J., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(8), 9823-9836. [Link]

  • Jacobo-Ochoa, R. O., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4295. [Link]

  • Singh, R., & Kaur, H. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(12), 1-10. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12066-12083. [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. In Drug Discovery. IntechOpen. [Link]

  • Al-Said, M. S., et al. (2016). Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform, 47(32). [Link]

  • Al-Mousawi, S. M., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 7(4), 920-936. [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharmaceutical and Clinical Research, 11(4), 1-11. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole derivatives. While a dedicated, comprehensive SAR study on this exact scaffold is not extensively documented in a single source, this guide synthesizes available data from structurally related pyrazole analogues to provide a predictive comparison and rationale for future drug design and development.

The Core Scaffold: A Privileged Structure

The 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole core combines several key features that are known to influence biological activity. The pyrazole ring itself is an aromatic heterocycle known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The substituents at positions 1, 3, 4, and 5 each play a crucial role in modulating the physicochemical properties and, consequently, the pharmacological profile of the molecule.

Deciphering the Structure-Activity Relationship: A Component-wise Analysis

To understand the potential therapeutic applications of this class of compounds, we will dissect the core structure and analyze the contribution of each component based on established SAR principles for pyrazole derivatives.

The N1-Substituent: The Role of the 4-Fluorobenzyl Group

The substituent at the N1 position of the pyrazole ring is critical for anchoring the molecule to its biological target and influencing its pharmacokinetic properties.

  • The Benzyl Group: The presence of a benzyl group at N1 is a common feature in many biologically active pyrazoles. It provides a lipophilic character to the molecule, which can be crucial for cell membrane permeability.

  • The 4-Fluoro Substituent: The fluorine atom at the para-position of the benzyl ring is a key modification. Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of the phenyl ring. It is often introduced to:

    • Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

    • Improve Binding Affinity: Fluorine can participate in hydrogen bonding and other electrostatic interactions with target proteins, potentially enhancing binding affinity.

    • Modulate Lipophilicity: While a single fluorine atom does not drastically change lipophilicity, it can influence the overall polarity and solubility of the molecule.

Comparative Insight: It is hypothesized that replacing the 4-fluoro substituent with other groups on the benzyl ring would significantly impact activity. For instance, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) would alter the electronic distribution and steric bulk, leading to different binding interactions. A systematic variation of this substituent is a critical step in optimizing the activity of this scaffold.

The C3 and C5 Substituents: The Influence of the Methyl Groups

The methyl groups at the C3 and C5 positions of the pyrazole ring also contribute to the overall profile of the molecule.

  • Steric Hindrance and Shape: These methyl groups provide a specific three-dimensional shape to the molecule, which can be important for fitting into the binding pocket of a target enzyme or receptor.

  • Lipophilicity: The addition of methyl groups increases the lipophilicity of the pyrazole core.

  • Metabolic Stability: Methyl groups can shield the pyrazole ring from certain metabolic transformations.

Comparative Insight: Altering the size of the alkyl groups at these positions (e.g., replacing methyl with ethyl or isopropyl) would change the steric profile and could either enhance or diminish binding affinity depending on the topology of the target's active site.

The C4-Substituent: The Impact of the Nitro Group

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic character of the pyrazole ring.

  • Electronic Effects: The nitro group makes the pyrazole ring more electron-deficient, which can affect its pKa and its ability to participate in π-π stacking interactions.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target.

  • Potential for Bio-reduction: In some contexts, nitroaromatic compounds can undergo bioreduction to form reactive intermediates, which can be a mechanism of action for certain antimicrobial or anticancer agents.

Comparative Insight: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, hydroxyl) would fundamentally change the electronic nature of the molecule and is expected to lead to a diverse range of biological activities. For instance, the presence of a nitro group has been associated with antimicrobial activity in some heterocyclic compounds.[3]

Potential Therapeutic Applications and Comparative Performance

Based on the SAR of related pyrazole derivatives, the 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole scaffold holds potential in several therapeutic areas. The following table provides a hypothetical comparison of the parent compound with potential analogues and their expected impact on biological activity.

Compound Modification from Parent Scaffold Predicted Biological Activity Rationale for Predicted Activity
Parent Scaffold 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazoleAntimicrobial, Anti-inflammatory, CytotoxicThe combination of the 4-nitropyrazole core and the N-benzyl substituent is a feature found in various bioactive molecules.[3][6]
Analogue 1 Replacement of 4-fluoro with 4-chloro on the benzyl ringPotentially similar or enhanced antimicrobial/cytotoxic activityChlorine is also an electron-withdrawing group and is larger than fluorine, which may lead to altered binding interactions.
Analogue 2 Replacement of 4-nitro with 4-amino on the pyrazole ringPotential shift towards anti-inflammatory or kinase inhibitory activityThe amino group is a strong electron-donating group and can act as a hydrogen bond donor, significantly altering the interaction profile.
Analogue 3 Replacement of 3,5-dimethyl with 3,5-diphenyl on the pyrazole ringPotentially enhanced cytotoxic activityThe introduction of bulky phenyl groups can enhance π-π stacking interactions with target proteins, a feature seen in some anticancer pyrazoles.[5]
Analogue 4 Removal of the 4-nitro groupLikely reduced antimicrobial and cytotoxic activityThe electron-withdrawing nature of the nitro group is often crucial for the activity of nitro-heterocyclic compounds.

Experimental Protocols

To empirically validate the predicted SAR and to discover novel therapeutic agents based on this scaffold, the following experimental workflows are essential.

General Synthetic Procedure for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

A plausible synthetic route involves a multi-step process, which is a common strategy for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[7]

Step 1: Synthesis of 3-nitro-2,4-pentanedione

  • To a solution of acetylacetone in acetic anhydride, slowly add a mixture of nitric acid and sulfuric acid at a low temperature (0-5 °C).

  • Stir the reaction mixture for a specified time while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain 3-nitro-2,4-pentanedione.

Step 2: Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

  • Dissolve 3-nitro-2,4-pentanedione and 4-fluorobenzylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the compounds can be assessed against various cancer cell lines using the MTT assay.[8]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path Forward: Workflow and Key Relationships

The following diagrams illustrate the proposed synthetic workflow and the key relationships in the SAR of these pyrazole derivatives.

G cluster_synthesis Synthetic Workflow A Acetylacetone B Nitration A->B C 3-nitro-2,4-pentanedione B->C E Cyclocondensation C->E D 4-fluorobenzylhydrazine D->E F 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole E->F

Caption: Proposed synthetic workflow for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

G Core Pyrazole Core N1 N1-Substituent (4-Fluorobenzyl) Core->N1 Lipophilicity Metabolic Stability C35 C3/C5-Substituents (Dimethyl) Core->C35 Steric Profile Shape C4 C4-Substituent (Nitro) Core->C4 Electronic Properties H-Bonding Activity Biological Activity N1->Activity C35->Activity C4->Activity

Caption: Key structural components influencing the biological activity of the pyrazole scaffold.

Conclusion

The 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically modifying each of the substituent groups and evaluating the resulting changes in biological activity, researchers can elucidate a detailed SAR and optimize the lead compound for enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds, paving the way for future discoveries in the field of medicinal chemistry.

References

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Pharmaceutical Journal. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2017). Letters in Drug Design & Discovery. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). Turkish Journal of Chemistry. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). Molecules. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives. (2002). Helvetica Chimica Acta. [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). Postępy Higieny i Medycyny Doświadczalnej. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry - Section B. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices, offering field-proven insights into why the strategic incorporation of fluorine can be a transformative event in medicinal chemistry.

Introduction: The Pyrazole Scaffold and the Fluorine Advantage

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs like the anti-inflammatory agent Celecoxib and the antiviral Lenacapavir.[1][2][3][4] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1][5]

The introduction of fluorine into organic molecules, particularly into privileged scaffolds like pyrazole, is a cornerstone strategy in modern drug design.[6][7] This is not merely an arbitrary substitution but a deliberate tactic to modulate key molecular properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's profile.[6][8] These enhancements often manifest as improved metabolic stability, modulated acidity/basicity (pKa), increased membrane permeability, and enhanced binding affinity to target proteins.[6][8] This guide will dissect these effects through a direct comparison of fluorinated pyrazoles and their non-fluorinated analogues.

The "Fluorine Effect" on the Pyrazole Core

The decision to incorporate fluorine is driven by its predictable and powerful influence on a molecule's electronic and steric properties. Understanding this "fluorine effect" is crucial for rational drug design.

  • Electronic Withdrawal: As the most electronegative element, fluorine acts as a strong electron-withdrawing group.[6] When attached to the pyrazole ring, it lowers the electron density of the aromatic system. This has a significant impact on the pKa of the ring's nitrogen atoms. For instance, the N-H proton becomes more acidic, which can alter hydrogen bonding interactions with a biological target.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond is a classic and highly effective strategy to block metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity (often measured as logP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability. However, polyfluorinated groups, like the trifluoromethyl (-CF3) group, can decrease it due to the polarized nature of the C-F bonds. This allows for precise tuning of a compound's solubility and permeability profile.

  • Conformational Control and Binding Affinity: Fluorine's small size allows it to act as a bioisostere for a hydrogen atom. However, its high electronegativity can lead to unique intermolecular interactions, such as orthogonal multipolar C-F···C=O interactions or hydrogen bonds with the fluorine atom acting as a weak acceptor. These interactions can lock the molecule into a specific, biologically active conformation, leading to enhanced binding affinity and selectivity for its target protein.

The following diagram illustrates the key impacts of fluorination on a pyrazole scaffold.

Fluorine_Effect Pyrazole Non-Fluorinated Pyrazole Core Fluorination Strategic Fluorination (e.g., C-H -> C-F) Pyrazole->Fluorination Synthetic Modification Fluorinated_Pyrazole Fluorinated Pyrazole Core Fluorination->Fluorinated_Pyrazole pKa Altered pKa (Increased Acidity) Stability Increased Metabolic Stability (Blocks P450) Lipophilicity Modulated Lipophilicity (LogP) Binding Enhanced Binding Affinity & Selectivity Fluorinated_pyrazole Fluorinated_pyrazole Fluorinated_pyrazole->pKa Fluorinated_pyrazole->Stability Fluorinated_pyrazole->Lipophilicity Fluorinated_pyrazole->Binding

Caption: The strategic effects of incorporating fluorine into a pyrazole core.

Comparative Synthesis Strategies

The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10] However, the introduction of fluorine requires specific strategies, either by using fluorinated starting materials or by employing specialized fluorinating reagents.

A. Synthesis of Non-Fluorinated Pyrazoles: The Knorr pyrazole synthesis, first described in 1883, remains a foundational method.[11] A common modern approach is the (3+2) cycloaddition reaction.

  • General Method: Reaction of a 1,3-dicarbonyl compound with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol, often under reflux.

  • Example: The reaction of acetylacetone with phenylhydrazine yields 1-phenyl-3,5-dimethylpyrazole. This reaction is generally high-yielding and proceeds under mild conditions.

B. Synthesis of Fluorinated Pyrazoles: Synthesizing fluorinated pyrazoles presents unique challenges and opportunities. The choice of strategy depends on the desired position and type of fluorine substituent (e.g., -F, -CF3).

  • Using Fluorinated Building Blocks: This is the most common and often most efficient approach. It involves starting with a precursor that already contains the fluorine atom or fluorinated group. For example, reacting a fluorinated β-diketone like 4,4,4-trifluoro-1-phenylbutane-1,3-dione with a hydrazine derivative is a direct route to trifluoromethyl-substituted pyrazoles.[12]

  • Direct Fluorination: Direct electrophilic fluorination of a pre-formed pyrazole ring is challenging due to the high reactivity of the ring and the harsh nature of many fluorinating agents, which can lead to low yields and lack of selectivity.[13]

  • Cycloaddition Reactions: Similar to their non-fluorinated counterparts, (3+2) cycloaddition reactions are powerful tools. For instance, the reaction of in-situ generated nitrile imines with fluorinated chalcones can produce polyfunctionalized fluorinated pyrazoles.[5]

The causality behind choosing the "building block" approach is rooted in control and efficiency. Introducing fluorine early in the synthetic sequence avoids the potential for side reactions and purification difficulties associated with late-stage direct fluorination of a complex, electron-rich heterocyclic system.

Comparative Physicochemical Properties: A Data-Driven Look

The theoretical benefits of fluorination can be quantified through experimental data. The following table summarizes typical differences observed between analogous fluorinated and non-fluorinated pyrazole compounds.

PropertyNon-Fluorinated Pyrazole (e.g., Phenylpyrazole)Fluorinated Pyrazole (e.g., 4-Fluorophenylpyrazole)Rationale for Change
pKa (of N-H) ~14~12-13The strong electron-withdrawing effect of fluorine increases the acidity of the N-H proton.[6]
Lipophilicity (CLogP) ~2.1~2.5A single fluorine atom typically increases lipophilicity, which can aid membrane transport.
Metabolic Stability Susceptible to aromatic hydroxylation on the phenyl ring.Hydroxylation at the fluorinated position is blocked.The high strength of the C-F bond prevents enzymatic cleavage by P450 enzymes.[7]
Dipole Moment LowerHigherThe polarized C-F bond introduces a significant dipole, affecting solubility and crystal packing.
Binding Interactions Primarily H-bonding, π-π stacking.Can form additional interactions (e.g., C-F···C=O).Fluorine's unique electronic properties enable non-canonical interactions that can enhance binding.

Comparative Biological Activity

The ultimate test of the fluorine effect is its impact on biological activity. Fluorination can dramatically enhance potency, improve selectivity, and confer desirable pharmacokinetic properties.

  • Antifungal Activity: Difluoromethyl-substituted pyrazoles are a well-established class of fungicides, including commercial products like bixafen and fluxapyroxad.[14] These compounds act as succinate dehydrogenase inhibitors (SDHIs). The fluorinated groups are often crucial for potent binding to the enzyme's active site.

  • Antimycobacterial Activity: In a direct comparison, a fluorinated triazole compound showed remarkable antimycobacterial potency with >96% inhibition at a given concentration, whereas its non-fluorinated counterpart showed less than 90% inhibition at the same concentration.[8] This highlights fluorine's role in enhancing potency.

  • Anti-inflammatory Activity (COX-2 Inhibition): The blockbuster drug Celecoxib features a trifluoromethyl (-CF3) group on its pyrazole ring. This group is critical for its selective inhibition of the COX-2 enzyme over COX-1. The -CF3 group fits into a specific hydrophobic side pocket of the COX-2 active site that is absent in COX-1, providing the basis for its selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.[3]

Biological TargetNon-Fluorinated Analogue ActivityFluorinated Analogue ActivityImpact of Fluorination
COX-2 Enzyme Moderate, often non-selective inhibition.High potency and selectivity (e.g., Celecoxib).The CF3 group enhances binding and confers selectivity.[3]
Phytopathogenic Fungi Lower antifungal efficacy.Potent inhibition (e.g., Bixafen).Fluorinated groups are key pharmacophoric elements for SDHI activity.[14]
Mycobacterium Moderate inhibition.Significantly enhanced inhibition (>96%).Fluorine substitution directly increases intrinsic potency.[8]

Experimental Protocols: A Self-Validating Workflow

Trustworthy research relies on robust and verifiable protocols. The following section details a comprehensive workflow for the synthesis and characterization of a representative pair of pyrazole compounds: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (fluorinated) and 1,3-diphenyl-1H-pyrazole (non-fluorinated).

The workflow diagram below outlines the logical progression from synthesis to final characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation Start Select Starting Materials (Fluorinated vs. Non-Fluorinated) Reaction [3+2] Cycloaddition Reaction (e.g., with Phenylhydrazine) Start->Reaction Workup Reaction Workup & Crude Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry (Confirm Mass) Purify->MS Xray Single Crystal X-Ray (Optional, for Structure) MS->Xray If crystal obtained

Caption: A self-validating workflow for pyrazole synthesis and characterization.

Protocol 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Objective: To synthesize a fluorinated pyrazole using the building block approach.

Materials:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) in ethanol (30 mL).

  • Addition of Reagent: Add phenylhydrazine (1.05 eq) dropwise to the solution, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst. The causality here is that the acid protonates the carbonyl, making it more electrophilic and accelerating the initial condensation to form the hydrazone intermediate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL). The bicarbonate wash is critical to neutralize the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Self-Validation/Characterization:

  • ¹H & ¹³C NMR: Confirm the structure by analyzing the chemical shifts and coupling constants. The pyrazole protons will have characteristic shifts.[15][16]

  • ¹⁹F NMR: A singlet corresponding to the -CF3 group should be observed, confirming the incorporation of fluorine.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

Protocol 2: Spectroscopic Characterization

Objective: To structurally validate the synthesized pyrazole compounds using standard spectroscopic methods.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (e.g., ESI-TOF)

Methodology (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire the spectrum using standard parameters. A typical acquisition for ¹H NMR involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[16]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

  • Analysis: Integrate the peaks to determine proton ratios and analyze splitting patterns (multiplicity) to deduce the connectivity between adjacent protons. Compare the obtained spectrum with literature values for confirmation.

Expected Data Comparison:

Spectrum1,3-Diphenyl-1H-pyrazole (Non-Fluorinated)1-phenyl-3-(trifluoromethyl)-1H-pyrazole (Fluorinated)
¹H NMR Aromatic protons (m, 11H), Pyrazole H-4 (d), Pyrazole H-5 (d).Aromatic protons (m, 5H), Pyrazole H-4 (d), Pyrazole H-5 (d). Note the downfield shift of pyrazole protons due to the -CF3 group.
¹³C NMR Resonances for all unique carbons.Resonances for all unique carbons, including a characteristic quartet for the -CF3 carbon due to C-F coupling.
¹⁹F NMR N/AA sharp singlet around -60 to -70 ppm (relative to CFCl₃).
FT-IR (cm⁻¹) C=N stretch (~1590), C-H aromatic (~3050).C=N stretch (~1600), C-H aromatic (~3070), strong C-F stretches (~1100-1300).

Conclusion

The choice between a fluorinated and a non-fluorinated pyrazole scaffold is a critical decision in drug design, guided by the specific therapeutic objective. Non-fluorinated pyrazoles offer straightforward synthesis and a well-understood pharmacological profile. However, the strategic incorporation of fluorine provides a powerful toolkit for overcoming common drug development hurdles, particularly metabolic instability and lack of potency or selectivity.[7] By leveraging the predictable physicochemical changes imparted by fluorine—the "fluorine effect"—medicinal chemists can rationally design next-generation pyrazole-based therapeutics with enhanced efficacy and superior pharmacokinetic properties.[6][8] The experimental data and detailed protocols provided in this guide offer a validated framework for researchers to make these informed decisions.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. [Link]

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters, 2010. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 2021. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 2022. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 2022. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove, 2020. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2023. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 2024. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2024. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate, 2023. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 2024. [Link]

  • Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 2014. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 2023. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 2023. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate, 2025. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate, 2022. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 2022. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 2024. [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate, 2022. [Link]

  • Biologically active pyrazole derivatives. ResearchGate, 2022. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 2022. [Link]

  • Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 2017. [Link]

Sources

A Comparative Mechanistic Analysis: The Novel Pyrazole Derivative 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole versus the Archetypal COX-2 Inhibitor Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery has been significantly shaped by the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors. This endeavor aims to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that indiscriminately block both COX-1 and COX-2 isoforms. Celecoxib, a diaryl-substituted pyrazole, stands as a landmark achievement in this area, offering potent anti-inflammatory and analgesic effects through its selective inhibition of COX-2.[1][2] The pyrazole scaffold itself is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory properties.[2][3][4] This guide delves into a comparative analysis of the established mechanism of action of celecoxib with the putative mechanism of a novel pyrazole derivative, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

While extensive research has characterized the molecular interactions and clinical efficacy of celecoxib, experimental data for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is not extensively available in the public domain. Therefore, this guide will provide a comprehensive overview of celecoxib's mechanism and, based on the known structure-activity relationships of pyrazole-based COX inhibitors, project a hypothetical mechanistic profile for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. We will further outline the requisite experimental protocols to empirically validate these comparisons, offering a roadmap for researchers in the field.

Molecular Mechanism of Action: A Tale of Two Pyrazoles

The anti-inflammatory effects of both celecoxib and, hypothetically, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole are predicated on their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.

The Arachidonic Acid Cascade and the Role of COX Enzymes

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

Arachidonic Acid Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 & COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxanes (TXA2) Thromboxanes (TXA2) PGH2->Thromboxanes (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation COX-1 & COX-2 COX-1 & COX-2

Caption: The Arachidonic Acid Cascade and the central role of COX enzymes.

Celecoxib: The Prototypical Selective COX-2 Inhibitor

Celecoxib's selectivity for COX-2 is attributed to its unique chemical structure. The larger and more flexible active site of the COX-2 enzyme, compared to COX-1, accommodates the bulkier diaryl-substituted pyrazole core of celecoxib. Specifically, the presence of a side pocket in the COX-2 active site, which is absent in COX-1 due to the substitution of isoleucine in COX-1 with valine in COX-2, allows for the binding of celecoxib's sulfonamide moiety. This interaction effectively blocks the entry of arachidonic acid into the catalytic site, thereby preventing the synthesis of pro-inflammatory prostaglandins.

Celecoxib Mechanism cluster_COX2 COX-2 Enzyme Active Site Active Site Prostaglandins Prostaglandins Side Pocket Side Pocket Celecoxib Celecoxib Celecoxib->Active Site Binds to Celecoxib->Side Pocket Interacts with Arachidonic Acid Arachidonic Acid Arachidonic Acid->Active Site Blocked

Caption: Celecoxib's selective binding to the COX-2 active site and side pocket.

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Hypothetical Mechanism

Based on its structural features, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is also anticipated to function as a COX inhibitor. The pyrazole core is a common feature in many COX inhibitors. The substituents on the pyrazole ring will dictate its selectivity and potency. The 1-(4-fluorobenzyl) group and the 3,5-dimethyl groups contribute to the overall lipophilicity and steric bulk of the molecule, which are critical for its interaction with the hydrophobic channel of the COX active site. The 4-nitro group, being an electron-withdrawing group, could influence the electronic properties of the pyrazole ring and its binding affinity.

It is plausible that this compound also exhibits selectivity for COX-2. The presence of the benzyl group at the N1 position could potentially allow it to fit into the larger active site of COX-2 more favorably than the constricted active site of COX-1. However, without experimental data, its precise binding mode and selectivity remain speculative.

Comparative Experimental Data

To empirically compare the mechanisms of action of these two compounds, a series of in vitro and in vivo experiments are necessary. The following tables present the known experimental data for celecoxib and highlight the data that would need to be generated for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

In Vitro COX Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 82[5]6.8[5]12[5]
1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Not AvailableNot AvailableNot Available

IC50 values can vary depending on the specific assay conditions.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
CompoundDose (mg/kg)Inhibition of Edema (%)
Celecoxib 10~50-60%
1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole Not AvailableNot Available

Experimental Protocols

To generate the comparative data for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, the following standard experimental protocols would be employed.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against both COX isoforms.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate. Inhibition of COX activity results in a decreased fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions (e.g., from a commercial kit). Dissolve test compounds and celecoxib (positive control) in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound, celecoxib, or vehicle control to the appropriate wells. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately following the addition of a fluorogenic probe, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation/587 nm emission) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Assay Prepare Reagents Prepare Reagents Prepare Enzymes (COX-1 & COX-2) Prepare Enzymes (COX-1 & COX-2) Prepare Reagents->Prepare Enzymes (COX-1 & COX-2) Setup Assay Plate Setup Assay Plate Prepare Enzymes (COX-1 & COX-2)->Setup Assay Plate Add Inhibitors (Test Compound & Celecoxib) Add Inhibitors (Test Compound & Celecoxib) Setup Assay Plate->Add Inhibitors (Test Compound & Celecoxib) Initiate Reaction (Add Arachidonic Acid) Initiate Reaction (Add Arachidonic Acid) Add Inhibitors (Test Compound & Celecoxib)->Initiate Reaction (Add Arachidonic Acid) Measure Fluorescence Measure Fluorescence Initiate Reaction (Add Arachidonic Acid)->Measure Fluorescence Calculate IC50 Values Calculate IC50 Values Measure Fluorescence->Calculate IC50 Values

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.[6][7][8][9][10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, celecoxib positive control, and different dose groups of the test compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, celecoxib, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before the carrageenan injection.

  • Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement (Post-Carrageenan): Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Model Acclimatize Rats Acclimatize Rats Group & Fast Animals Group & Fast Animals Acclimatize Rats->Group & Fast Animals Administer Compounds Administer Compounds Group & Fast Animals->Administer Compounds Measure Baseline Paw Volume Measure Baseline Paw Volume Administer Compounds->Measure Baseline Paw Volume Induce Inflammation (Carrageenan) Induce Inflammation (Carrageenan) Measure Baseline Paw Volume->Induce Inflammation (Carrageenan) Measure Paw Volume Over Time Measure Paw Volume Over Time Induce Inflammation (Carrageenan)->Measure Paw Volume Over Time Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume Over Time->Calculate % Inhibition of Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

Celecoxib represents a cornerstone in the development of selective COX-2 inhibitors, with a well-elucidated mechanism of action centered on its specific interaction with the COX-2 active site. The novel pyrazole derivative, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, based on its structural similarity to other known COX inhibitors, holds promise as a potential anti-inflammatory agent that may also exhibit COX-2 selectivity.

To substantiate this hypothesis, rigorous experimental evaluation is paramount. The in vitro COX inhibition assays will provide crucial data on its potency and selectivity, while the in vivo carrageenan-induced paw edema model will offer insights into its anti-inflammatory efficacy in a living system. Further studies, including pharmacokinetic and toxicological profiling, would be necessary to fully characterize its potential as a therapeutic agent. This comparative guide serves as a foundational framework for researchers to embark on the comprehensive evaluation of this and other novel pyrazole derivatives in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (URL not available)
  • Current status of pyrazole and its biological activities. PubMed Central. ([Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. ([Link])

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. ([Link])

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. ([Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. ([Link])

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. ([Link])

  • (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. ([Link])

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. ([Link])

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. ([Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. ([Link])

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. PubMed. ([Link])

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. ([Link])

  • PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. European Patent Office. ([Link])

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. ([Link])

  • Carrageenan induced Paw Edema Model. Creative Biolabs. ([Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. ([Link])

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. ([Link])

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. ([Link])

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. ([Link])

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. ([Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. ([Link])

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. ([Link])

  • Pyrazole synthesis. Organic Chemistry Portal. ([Link])

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. ([Link])

  • IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. ([Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. ([Link])

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. ([Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central. ([Link])

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. ([Link])

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives: The Case of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Compound

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The specific compound under consideration, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (hereafter referred to as FBNP), is a novel entity for which public performance data is not yet available. However, its structural characteristics provide a compelling rationale for its investigation as a therapeutic agent.

The pyrazole core is a key feature in numerous kinase inhibitors, while the nitro group, a potent electron-withdrawing moiety, can significantly influence a molecule's biological activity.[6] This guide, therefore, proposes a comprehensive framework for the systematic evaluation of FBNP, benchmarking its performance against established research standards in the context of kinase inhibition for oncology applications. We will outline the requisite experimental protocols, explain the causality behind our methodological choices, and provide a clear path for generating robust, comparative data.

Part 1: Proposed Experimental Design and Benchmarking Strategy

Our primary objective is to ascertain the inhibitory potential of FBNP against a relevant oncogenic kinase and compare its efficacy and selectivity to a known standard. For this guide, we will hypothesize that FBNP is a potential inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a target implicated in cell survival and proliferation in various cancers.

Our benchmarking standard will be Staurosporine , a well-characterized, potent, and broad-spectrum kinase inhibitor. This allows for a baseline comparison of potency, although we anticipate FBNP will exhibit a more selective profile.

The experimental workflow is designed to progress from broad, initial screening to more specific, mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cell-Based Assays a Compound Synthesis & QC b In Vitro Kinase Assay (SGK1) a->b c Determine IC50 of FBNP b->c d Kinome-wide Profiling Assay c->d If IC50 is potent e Identify Off-Target Kinases d->e f Cell Proliferation Assay (e.g., MTT) e->f If selective g Target Engagement Assay f->g

Caption: A multi-phase workflow for evaluating FBNP.

Part 2: Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ kinase assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[7] It is a robust and highly sensitive method for determining the potency (IC50) of an inhibitor.[8] We choose this method for its reliability and its ability to measure kinase activity by detecting product formation, which allows for the detection of small percentages of catalytic turnover.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of FBNP and Staurosporine (positive control) in 100% DMSO.

    • Reconstitute recombinant human SGK1 enzyme, the substrate (e.g., AKTide), and ATP according to the manufacturer's specifications.

    • Prepare the ADP-Glo™ reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • Add 1 µL of the test compound (FBNP or Staurosporine at various concentrations) or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 2 µL of SGK1 enzyme (e.g., 2.5 ng/well).

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture (e.g., 0.2 µg/µL substrate, 50 µM ATP).

    • Incubate the plate at room temperature (25°C) for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP.

    • Incubate for 40-60 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30-40 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of FBNP relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Rationale: An in vitro kinase inhibition assay demonstrates biochemical potency, but it is crucial to determine if this translates to a functional effect in a cellular context. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[9] We will use a cancer cell line known to have active SGK1 signaling, such as the MCF-7 breast cancer cell line.

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media until they reach approximately 80% confluency.

    • Seed the cells into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of FBNP and a standard cytotoxic agent (e.g., Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between FBNP and the established standard.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
FBNPSGK1Experimental Value
StaurosporineSGK1Experimental Value

Table 2: Cellular Anti-Proliferative Activity

CompoundCell LineAssay TypeGI50 (µM)
FBNPMCF-7MTTExperimental Value
DoxorubicinMCF-7MTTExperimental Value

Part 4: Mechanistic Insights and Target Engagement

To confirm that the observed cellular effects are due to the inhibition of the intended target, a target engagement assay is essential. This validates the mechanism of action.

G FBNP FBNP enters cell SGK1_active Active SGK1 FBNP->SGK1_active Inhibits SGK1_inactive Inactive SGK1 SGK1_inactive->SGK1_active Upstream Signal Substrate SGK1 Substrate SGK1_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation

Caption: Proposed mechanism of action for FBNP in cancer cells.

Western Blot for Phospho-Substrate:

Rationale: A common method to assess the inhibition of a specific kinase in cells is to measure the phosphorylation state of a known downstream substrate. For SGK1, a key substrate is NDRG1. A reduction in phosphorylated NDRG1 (pNDRG1) upon treatment with FBNP would provide strong evidence of target engagement.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with increasing concentrations of FBNP for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for pNDRG1.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot for total NDRG1 and a loading control (e.g., GAPDH) to normalize the data. A dose-dependent decrease in the pNDRG1/total NDRG1 ratio would confirm target engagement.

Conclusion

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a compound whose structural motifs—a fluorinated aromatic ring, a pyrazole core, and a nitro group—necessitate a cautious and informed approach to waste management.

This guide is structured to provide a clear, step-by-step process for the safe disposal of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of the environment.

I. Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on its constituent functional groups, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole should be treated as a hazardous substance.

Key Structural Alerts and Potential Hazards:

  • Nitroaromatic Compounds: Often associated with toxicity and, in some cases, explosive potential, especially when heated or subjected to shock. While this specific compound is not classified as an explosive, it is prudent to handle it with care.

  • Fluorinated Organic Compounds: Can be persistent in the environment and may have unique toxicological profiles. The strong carbon-fluorine bond makes these compounds resistant to natural degradation[6].

  • Pyrazole Derivatives: While many are pharmacologically beneficial, some can exhibit toxic properties[1].

Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE): The First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole waste. The following PPE must be worn at all times:

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, as seen with similar compounds, double-gloving is recommended[2][3][7].

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities of waste, a chemically resistant apron should be worn over the lab coat[7].

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[4][5].

III. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal[8].

Waste Segregation Protocol:

  • Solid Waste:

    • Collect any solid 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, including residual amounts from weighing boats and contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealable hazardous waste container[7].

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).

    • Label the container as "Hazardous Waste: 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, labeled, and sealable liquid hazardous waste container.

    • Do not mix this waste stream with other chemical waste unless compatibility has been confirmed to avoid potentially dangerous reactions[8].

    • The container should be stored in a secondary containment bin to mitigate the impact of potential spills.

Storage Guidelines:

  • Store all waste containers in a designated and well-ventilated satellite accumulation area[9].

  • Keep containers tightly closed except when adding waste.

  • Ensure that the storage area is away from heat sources, open flames, and incompatible chemicals[8].

IV. Disposal Procedure: A Step-by-Step Guide

The disposal of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole must be conducted in accordance with all local, state, and federal regulations[10][11][12]. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[10][13][14].

Step 1: Waste Characterization and Labeling

  • Accurately identify and quantify the waste. All generators of hazardous waste are responsible for determining if their waste is hazardous[15]. Given the properties of this compound, it should be managed as hazardous waste.

  • Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.

Step 2: Arrange for Professional Disposal

  • Disposal of this compound should be handled by a licensed hazardous waste disposal company[7]. These companies have the expertise and facilities to manage chemical waste in an environmentally sound manner.

  • Provide the disposal company with all available information about the compound, including its chemical structure and any known or suspected hazards.

Step 3: Documentation

  • Maintain a detailed inventory of the generated waste.

  • Complete a hazardous waste manifest when the waste is collected for transport. This document tracks the waste from the point of generation to its final disposal facility[11][12].

The following diagram illustrates the decision-making workflow for the disposal of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

start Start: Generation of Waste assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste (Solid vs. Liquid) select_ppe->segregate_waste solid_waste Solid Waste Container (Labeled and Sealed) segregate_waste->solid_waste liquid_waste Liquid Waste Container (Labeled, Sealed, Secondary Containment) segregate_waste->liquid_waste store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal prepare_shipment Prepare for Shipment (Complete Manifest) contact_disposal->prepare_shipment end End: Compliant Disposal prepare_shipment->end

Caption: Disposal Workflow for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

V. Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment[7].

VI. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a novel compound like 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, where comprehensive toxicological data may be limited, a conservative approach to disposal is essential. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal through licensed professionals, researchers can ensure that their work is conducted safely from discovery through disposal.

References

  • 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Safety Data Sheet. (2014, October 10). Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016). Google Patents.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). ResearchGate. Retrieved from [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (n.d.). DTIC. Retrieved from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford Department of Chemistry. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.